D3G exhibits a broad spectrum of biological activities, primarily investigated in in vitro and in vivo models. Its mechanisms are multi-faceted, particularly in the context of cancer.
The table below summarizes key quantitative data on its biological activities from recent research.
| Biological Activity | Experimental Model | Key Findings / IC₅₀ / Effective Concentration | Proposed Molecular Target/Pathway |
|---|---|---|---|
| Anticancer / Antiproliferative | B-cell chronic lymphocytic leukemia (B-CLL) cells [1] | Induced pro-apoptotic effect [1]. | Not specified |
| Breast cancer cells (MDA-MB-231 xenograft) [2] | 40 mg/kg/day (in vivo) inhibited tumor growth [2]. | pAKT/IRF1/HOTAIR pathway [2] [3] | |
| Enzyme Inhibition | Epidermal Growth Factor Receptor (EGFR) [1] [2] | IC₅₀ = 2.37 µM [1] [2] | Direct inhibition of EGFR kinase [1] [2] |
| Receptor Binding | Estrogen Receptor Beta (ERβ) [1] [3] | IC₅₀ = 9.7 µM (for binding) [1] [3] | Acts as a phytoestrogen [1] [3] |
| Other Activities | Platelet Aggregation [2] [3] | Inhibited platelet activation [2] [3] | Modulation of pAKT/IRF1 signaling [2] |
For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments cited in the literature.
This protocol is based on studies investigating the pro-apoptotic effect of D3G in B-cell chronic lymphocytic leukemia (B-CLL) cells [1] [2].
This protocol is based on a xenograft model used to evaluate the anti-tumor activity of D3G [2].
The anticancer effects of D3G and its aglycone, delphinidin, are mediated through the modulation of multiple signaling pathways. The following diagram illustrates the core network of these mechanisms based on the search results.
Core network of D3G's anticancer mechanisms, showing key targets and downstream effects.
As the diagram shows, D3G targets multiple nodes in cellular signaling. Key mechanistic insights include:
For drug development professionals, understanding the pharmacological profile is crucial.
The primary natural source of Delphinidin-3-glucoside chloride is the calyces of Hibiscus sabdariffa [1] [2]. This compound is part of a broader family of delphinidin derivatives found in the plant, with delphinidin-3-O-sambubioside also being a major polyphenolic component [3].
The table below summarizes its core chemical identity and basic physicochemical properties:
| Property | Description |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride [2] |
| CAS Number | 6906-38-3 [1] [2] |
| Molecular Formula | C₂₁H₂₁ClO₁₂ [1] [2] |
| Molecular Weight | 500.84 g/mol [1] [2] |
| Appearance | Purple to black solid powder [2] |
| Solubility | Soluble in DMSO (~20 mM) and in aqueous formulation buffers [2] |
For research purposes, quantitative biological data and reproducible experimental protocols are crucial.
The following table summarizes key experimental findings from the literature:
| Biological Activity / Parameter | Experimental System | Result / Value | Citation |
|---|---|---|---|
| EGFR Inhibition (IC₅₀) | In vitro assay | 2.37 µM [1] [2] | |
| ERβ Binding (IC₅₀) | In vitro assay | 9.7 µM [2] | |
| Induction of Apoptosis | B-cell chronic lymphocytic leukemia (B-CLL) cells | Effective at 30-100 µM for 24 hours [1] | |
| In Vivo Anti-tumor Activity | MDA-MB-231-Luc-GFP xenografted mice | 40 mg/kg/day (oral gavage) for 25 days inhibited tumor growth [1] | |
| Major Polyphenol in Extract | H. sabdariffa calyx extract | Identified as a major component [3] |
1. Extraction from Hibiscus sabdariffa A comparative study provides a methodology for extracting delphinidin and other polyphenols from H. sabdariffa calyces [3]:
2. In Vivo Formulation Preparation A supplier protocol details how to prepare a solution for animal studies [2]:
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.Delphinidin-3-glucoside chloride exerts its anti-tumor effects through multiple interconnected signaling pathways.
Summary of the key molecular mechanisms and signaling pathways through which Delphinidin-3-glucoside chloride exerts its anticancer effects. The compound's activity is not limited to a single pathway. It also exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) due to its multiple hydroxyl groups [4] [5]. Furthermore, its anti-inflammatory properties are linked to the inhibition of key mediators like NF-κB and COX-2 [4].
Delphinidin-3-glucoside is biosynthesized in plants through a branch of the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to its formation.
Key enzymatic steps in delphinidin-3-glucoside biosynthesis. F3'5'H is crucial for delphinidin formation, and UFGT/3GT catalyzes glucosylation [1] [2] [3].
The biosynthesis involves key structural genes and enzymatic steps [4] [1] [2]:
To study the biosynthesis and accumulation of delphinidin-3-glucoside, researchers use a combination of analytical and molecular techniques.
This protocol is used to identify and quantify anthocyanin pigments, including delphinidin-3-glucoside, in plant tissues [4] [3].
This method helps identify genes involved in the biosynthetic pathway and their regulation [4].
The biosynthesis of delphinidin-3-glucoside is tightly controlled by a complex of transcription factors and environmental factors.
Delphinidin-3-glucoside is investigated for various biological activities. The table below summarizes key experimental findings and models.
| Activity/Model | Findings | Experimental Context |
|---|---|---|
| Anticancer (Breast) | Inhibited tumor growth; induced apoptosis via pAKT/IRF1 pathway; downregulated HOTAIR [6]. | In vitro (MDA-MB-231, MCF-7 cells) & in vivo (mouse xenograft) [6]. |
| Anticancer (B-Cell Leukemia) | Induced apoptosis via redox-sensitive caspase-3 activation [6]. | In vitro (primary B-CLL cells) [6]. |
| Kinase Inhibition | Inhibited Epidermal Growth Factor Receptor (EGFR) with IC₅₀ of 2.37 µM [6]. | In vitro enzymatic assay [6]. |
| Anti-inflammatory | Suppressed NF-κB and altered secretome of mesenchymal stem cells, affecting macrophage activation [7]. | In vitro cell culture model [7]. |
| Cardiovascular | Inhibited platelet activation and protected against endothelial dysfunction induced by oxidized LDL [6]. | In vitro (HUVECs) & in vivo (mouse model) [6]. |
The table below summarizes established experimental parameters for delphinidin 3-glucoside chloride from recent studies:
| Experimental Area | Cell Lines/Models | Concentration Range | Key Findings/Effects | Citation |
|---|---|---|---|---|
| Cytotoxicity & IC₅₀ | HCT-116 (Colorectal) | 100-600 µg/mL | IC₅₀: 396 ± 23 µg/mL | [1] |
| HT-29 (Colorectal) | 100-600 µg/mL | IC₅₀: 329 ± 17 µg/mL | [1] | |
| Immune Checkpoint Inhibition | HCT-116 & PBMC Co-culture | Not Specified | Decreased PD-L1 expression by 39%; Decreased PD-1 by 41-55% | [1] |
| Apoptosis Induction | B Cell Chronic Lymphocytic Leukaemia (B CLL) | 30-100 µM | Redox-sensitive Caspase-3 activation | [2] |
| Kinase/Target Inhibition | INS-1 (Pancreatic β-cells) | 1-100 µM | EGFR Inhibition (IC₅₀: 2.37 µM) | [2] |
| Anti-angiogenesis | Human Aortic Endothelial Cells (HAoECs) | 0.1-5 µg/mL (sEV-loaded) | Inhibited capillary-like formation; 100x potency vs. free delphinidin | [3] |
| In Vivo Model | MDA-MB-231 xenografted mice | 40 mg/kg/day (i.g., 25 days) | Inhibited tumor growth | [2] |
This protocol is adapted from studies on colorectal cancer cells [1].
Materials:
Procedure:
This protocol evaluates effects on immune checkpoint proteins in colorectal cancer models [1].
Materials:
Procedure:
This protocol demonstrates pro-apoptotic effects [2].
Materials:
Procedure:
This protocol uses small extracellular vesicles (sEVs) to enhance delphinidin delivery [3].
Materials:
Procedure:
The diagram below summarizes the key molecular mechanisms of delphinidin 3-glucoside chloride identified in research.
Compound Handling and Stability:
Bioavailability Enhancement: Recent studies show that encapsulation in small extracellular vesicles (sEVs) significantly enhances delphinidin stability and efficacy. sEV-loaded delphinidin showed 100-fold increased potency in inhibiting capillary-like formation compared to free delphinidin [3].
Cell Line-Specific Considerations:
Delphinidin 3-glucoside chloride demonstrates multifaceted anti-cancer activities through immune checkpoint inhibition, apoptosis induction, kinase inhibition, and anti-angiogenesis effects. The protocols provided here offer standardized methodologies for evaluating these mechanisms in various cancer models. Researchers should pay particular attention to compound stability and consider novel delivery approaches like sEV encapsulation to enhance bioavailability and efficacy.
Table 1: Basic Chemical Properties of Delphinidin 3-glucoside chloride [1] [2] [3]
| Property | Detail |
|---|---|
| CAS Number | 6906-38-3 |
| Molecular Formula | C21H21ClO12 |
| Molecular Weight | 500.84 g/mol |
| Purity | >98% - 99.89% (by HPLC) |
| Physical Description | Purple to black powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
Table 2: Stock Solution Preparation and Storage [1] [2] [3]
| Parameter | Recommendation |
|---|---|
| Recommended Solvent | DMSO |
| Standard Stock Concentration | 10 mM - 100 mM |
| Preparation Example (10 mM) | Dissolve 5.0 mg of Dp3G in 1.0 mL of DMSO |
| Long-Term Storage | -20°C (short term) or -80°C (long term) in tightly sealed, aliquoted vials under inert gas |
| Solution Stability | Use freshly prepared solutions; stock solutions are generally usable for up to 2 weeks when stored properly at -20°C |
Cell-Based Apoptosis Assay [1] [4]
Western Blot Analysis for Signaling Pathways [1] [5]
Antioxidant Assay in Endothelial Cells [1] [6]
Xenograft Mouse Model for Tumor Growth Inhibition [1] [5] [4]
Dp3G exhibits a range of biological activities relevant to drug development:
The following diagram summarizes the primary signaling pathways through which Dp3G is known to exert its anticancer effects, based on the cited literature.
Delphinidin-3-glucoside chloride (D3G) is an anthocyanin compound naturally found in various pigmented fruits and vegetables including hibiscus, berries, grapes, and eggplants. As a bioactive flavonoid, D3G has demonstrated significant potential in preclinical cancer research due to its multi-targeted approach against various oncogenic pathways. The compound's chemical structure consists of a delphinidin aglycone moiety linked to a glucose molecule, which enhances its stability and bioavailability compared to non-glycosylated forms [1]. The presence of multiple hydroxyl groups on its aromatic rings contributes to its strong antioxidant activity and molecular interaction capabilities with key biological targets [2].
Research interest in D3G has intensified due to its favorable toxicity profile and pleiotropic mechanisms against cancer hallmarks. Unlike conventional chemotherapeutic agents that often target single pathways, D3G appears to modulate multiple signaling cascades simultaneously, potentially reducing the likelihood of resistance development. Its natural origin and presence in common food sources suggest potentially lower adverse effects compared to synthetic compounds, though thorough toxicological evaluation remains essential [1]. For oncology research, particularly in vivo xenograft models, D3G represents a promising candidate for either monotherapy or adjuvant approaches to enhance efficacy of existing treatments, especially for aggressive and treatment-resistant malignancies.
The anti-tumor efficacy of D3G has been demonstrated in several xenograft models, with particularly promising results in breast cancer research. In a study using MDA-MB-231-Luc-GFP xenografted athymic BALB/c mice, administration of D3G at 40 mg/kg/day for 25 days significantly inhibited tumor growth [3]. This model utilized triple-negative breast cancer cells, which represent an aggressive subtype with limited treatment options. The observed tumor growth inhibition suggests D3G's potential value in managing difficult-to-treat cancers, possibly through its modulation of the pAKT/IRF1/HOTAIR pathway that was identified as a key mechanism in accompanying in vitro studies [3].
The dosing regimen demonstrated favorable tolerability with no reported significant adverse effects at the effective concentration. This is particularly important for potential translational development, as many natural compounds show efficacy only at doses that may not be clinically feasible. The 40 mg/kg/day dosage administered via intragastric (i.g.) route achieved sufficient systemic exposure to exert anti-tumor effects without apparent toxicity, suggesting a reasonable therapeutic window for further investigation [3]. Additional in vivo data has shown that D3G also inhibits thrombus growth in FeCl₃-induced mesenteric arteriole injury models in C57BL/6 mice at 50 μM concentration [3], indicating its potential applicability in managing cancer-associated thrombotic complications.
Table 1: In Vivo Efficacy of Delphinidin-3-Glucoside in Xenograft Models
| Cancer Type | Model System | Dosage Regimen | Administration Route | Key Findings | Reference |
|---|---|---|---|---|---|
| Breast Cancer | MDA-MB-231-Luc-GFP xenografted athymic BALB/c mice | 40 mg/kg/day for 25 days | Intragastric (i.g.) | Significant inhibition of tumor growth | [3] |
| Thrombosis Prevention | FeCl₃-induced mesenteric arteriole injury in C57BL/6 mice | 50 μM | Intravenous (i.v.) | Inhibition of thrombus growth | [3] |
Understanding the pharmacokinetic profile of D3G is essential for interpreting its efficacy and designing appropriate dosing regimens. Bioavailability studies in humans using maqui berry extract (standardized as Delphinol) have shown that the maximum plasma concentration (Cmax) of D3G reaches approximately 0.64 μg/mL with an area under the curve (AUC) from 0-8 hours of 84.9 nmol/L·h [1]. The time to maximum concentration (Tmax) was observed at 1.0 ± 0.3 hours after administration, indicating relatively rapid absorption [1]. These pharmacokinetic parameters provide valuable reference points for extrapolating effective concentrations in human studies based on the efficacious doses observed in preclinical models.
Further bioavailability studies have revealed that different glycosylated forms of delphinidin exhibit varying absorption profiles. The reported bioavailabilities in human subjects were delphinidin-3-O-galactoside (0.48%), D3G (0.14%), and delphinidin-3-O-arabinoside (0.14%) [1]. The maximum concentrations of unconjugated delphinidin were detected approximately 2 hours post-consumption, while glucuronide conjugates (phase II metabolites) peaked around 6.3 hours after administration [1]. This information is crucial for designing dosing schedules that maintain therapeutic concentrations, especially considering that some metabolites may contribute to the overall biological activity.
Table 2: Pharmacokinetic Parameters of Delphinidin-3-Glucoside
| Parameter | Value | Study System | Notes | Reference |
|---|---|---|---|---|
| Cmax | 0.64 μg/mL | Human subjects (maqui berry extract) | Maximum plasma concentration | [1] |
| AUC0-8h | 84.9 nmol/L·h | Human subjects (maqui berry extract) | Area under curve | [1] |
| Tmax | 1.0 ± 0.3 h | Human subjects (maqui berry extract) | Time to maximum concentration | [1] |
| Bioavailability | 0.14% | Human subjects | Compared to other glycosylated forms | [1] |
D3G exerts its anti-tumor effects through multi-targeted modulation of critical oncogenic signaling pathways. One primary mechanism involves the inhibition of EGFR with a demonstrated IC50 of 2.37 μM [3]. This direct inhibition of EGFR represents a significant mechanism that potentially disrupts downstream proliferative signaling. Additionally, D3G modulates the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, which is frequently dysregulated in cancers [1]. The compound has been shown to suppress AKT phosphorylation, leading to downstream effects on cell cycle progression and apoptosis induction [3].
Another important mechanism involves the regulation of cancer-related gene expression through epigenetic modifications. D3G treatment has been demonstrated to downregulate HOTAIR expression, a long non-coding RNA associated with cancer metastasis and poor prognosis, through the pAKT/IRF1 signaling axis [3]. Furthermore, D3G modulates transcription factors including AP-1 and NF-κB, which are central regulators of inflammatory responses and cell survival [1]. The compound also affects cell cycle regulators by inducing the expression of p53, p21, and p27 genes while inhibiting cyclins and cyclin-dependent kinases, ultimately leading to cell cycle arrest [1].
Figure 1: Molecular Mechanisms and Signaling Pathways of Delphinidin-3-Glucoside in Cancer Cells
Beyond the primary signaling pathways, D3G impacts several other processes relevant to cancer progression. The compound has demonstrated anti-angiogenic properties through inhibition of the VEGF signaling pathway, potentially disrupting tumor vascularization and nutrient supply [1]. Additionally, D3G affects extracellular matrix remodeling by reducing the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis [1]. These multi-faceted mechanisms position D3G as a promising multi-targeted agent worthy of further investigation in combinatorial treatment approaches.
Recent research has also revealed that D3G may help overcome chemoresistance through inhibition of P-glycoprotein (P-gp), an efflux transporter frequently overexpressed in treatment-resistant cancers [4]. In silico molecular docking studies have identified delphinidin as a significant natural product inhibitor of P-gp, suggesting potential applications in reversing multidrug resistance [4]. This property could potentially enhance the efficacy of conventional chemotherapeutic agents that are P-gp substrates, providing a rational basis for combination therapy development.
Patient-derived xenograft (PDX) models have emerged as a superior preclinical platform that better recapitulates human tumor biology compared to traditional cell line-derived xenografts. These models are established by directly implanting patient tumor tissue into immunodeficient mice, preserving key characteristics of the original tumor including gene expression profiles, histopathological features, and molecular signatures [5]. For D3G studies, PDX models offer the advantage of evaluating compound efficacy in more clinically relevant contexts, particularly for drug resistance assessment and personalized medicine applications.
The successful establishment of PDX models requires careful attention to several critical factors. Tumor tissue viability must be maintained through rapid processing and appropriate preservation media during transplantation. The choice of immunodeficient mouse strain (e.g., NSG, NOG, or nude mice) significantly impacts engraftment success rates and should be selected based on the cancer type being studied [5]. Implantation site (orthotopic versus subcutaneous) also influences tumor microenvironment recapitulation and subsequent drug response. For drug efficacy studies like those with D3G, maintaining tumor heterogeneity across passages is essential for generating clinically translatable results, as loss of heterogeneity can compromise the model's predictive value [5] [6].
Linear mixed effects regression models applied to longitudinal tumor growth data represent the current gold standard for analyzing xenograft studies [6]. This advanced statistical approach provides several advantages over traditional methods like repeated ANOVA or t-tests at individual time points, including increased statistical power, accommodation of missing data, and appropriate handling of correlated measurements from the same mouse over time [6]. The methodology involves modeling the natural logarithm of tumor measurements to satisfy normality assumptions while accounting for both between-mouse and within-mouse variation.
The implementation process consists of four key steps: (1) fitting the mean model to describe average growth trajectories, (2) determining appropriate covariance structure to account for within-mouse correlations, (3) refitting the model with the chosen variance structure, and (4) performing hypothesis testing and inference [6]. For D3G studies, this approach enables precise quantification of treatment effects on tumor growth dynamics while accommodating complex patterns such as initial growth followed by regression or delayed treatment responses. Information criteria such as Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC) guide model selection, balancing goodness-of-fit with model complexity [6].
Figure 2: Experimental Workflow for D3G Xenograft Studies
Based on published efficacy data, the following protocol is recommended for evaluating D3G in breast cancer xenograft models:
For pharmacokinetic studies, note that D3G has demonstrated plasma stability with detectable parent compound and metabolites up to 8 hours post-administration. The maximum concentration is achieved approximately 1-2 hours after administration, suggesting this timeframe is optimal for assessing peak biological effects [1]. Researchers should monitor potential platelet activation inhibition and effects on endothelial dysfunction as secondary pharmacological effects based on demonstrated activities of D3G [3].
Translational modeling frameworks that predict human tumor dynamics based on PDX data represent an innovative approach to accelerate oncology drug development, including for natural compounds like D3G. These methodologies involve developing population tumor growth inhibition (TGI) models to estimate exponential tumor growth rates and drug potency in PDX mice, followed by allometric scaling of parameters from mice to humans [7]. This approach has been successfully applied to multiple cancer types, generating predictions of tumor size dynamics that align closely with clinical time-to-progression data [7].
For D3G development, such modeling could help identify optimal dosing regimens for early-phase clinical trials by integrating preclinical efficacy data with pharmacokinetic parameters. The methodology involves several key steps: (1) characterizing tumor growth inhibition in PDX panels representing appropriate cancer subtypes, (2) quantifying D3G potency using the Simeoni TGI model or similar frameworks, (3) scaling parameters to humans using established allometric principles, and (4) predicting clinical tumor dynamics and time-to-progression [7]. This model-informed drug development approach could potentially de-risk early clinical development of D3G by providing data-driven dose selection and expectation setting.
While existing data supports the anti-tumor potential of D3G, several research gaps warrant attention. First, combination therapy studies with standard chemotherapeutic agents are needed to evaluate potential synergistic effects and D3G's role in overcoming treatment resistance. Second, expanded toxicity profiling in relevant animal models is essential to establish a comprehensive safety profile beyond efficacy-focused studies. Third, formulation optimization to enhance bioavailability may improve therapeutic potential, possibly through novel delivery systems that address the compound's moderate oral bioavailability [1].
Additionally, future research should explore D3G's effects in PDX models representing diverse cancer types beyond breast cancer to identify potentially responsive malignancies. The compound's impact on cancer stem cell populations and tumor microenvironment modulation also represents a promising research direction. Finally, biomarker development to identify patient subgroups most likely to respond to D3G treatment would facilitate precision medicine applications. As with any natural compound, rigorous standardization of material sourcing and quality control will be essential for generating reproducible preclinical data to support potential clinical translation [1] [2].
Delphinidin-3-glucoside chloride represents a promising natural compound with demonstrated efficacy in preclinical tumor models and multi-targeted mechanisms of action against key oncogenic pathways. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating D3G in advanced PDX models, employing appropriate statistical analyses, and implementing translational modeling approaches. The 40 mg/kg/day dosage administered via intragastric route has demonstrated significant tumor growth inhibition in triple-negative breast cancer models without apparent toxicity, suggesting a favorable therapeutic window. Future research should focus on combination therapy strategies, bioavailability optimization, and expansion into additional cancer types to fully realize the compound's potential as either a standalone or adjuvant cancer therapeutic.
Delphinidin 3-glucoside chloride (also known as delphinidin 3-O-glucoside chloride or delphinidin 3-O-β-glucoside chloride) is a naturally occurring anthocyanin compound that has gained significant research interest due to its potent biological activities, particularly its inhibition of the epidermal growth factor receptor (EGFR) pathway. This compound is classified as an active anthocyanin found in various pigmented plants including Hibiscus sabdariffa (roselle) and bilberry extracts [1] [2] [3]. As a dietary phenolic substance, it represents a promising natural product for therapeutic development, especially in oncology research where EGFR inhibition has emerged as a valuable strategy for cancer treatment [4] [5].
The significance of delphinidin 3-glucoside chloride in biomedical research stems from its multi-targeted approach to cellular regulation. Unlike synthetic EGFR inhibitors that typically target single pathways, this natural compound demonstrates a broader spectrum of activity, modulating several interconnected signaling pathways simultaneously [6]. This characteristic makes it particularly valuable for investigating complex diseases like cancer, where multiple pathways are often dysregulated. Furthermore, as a naturally derived compound, it offers potential advantages in terms of toxicity profiles and may serve as a lead compound for the development of novel therapeutic agents with fewer side effects [5] [6].
Delphinidin 3-glucoside chloride possesses specific structural features that contribute to its biological activity and physicochemical behavior. The compound features a flavylium cation core structure characteristic of anthocyanidins, with hydroxyl substitutes at both R1 and R2 positions, and a glucose moiety at the 3-position [6]. This molecular arrangement is responsible for both its vibrant coloration and its biological activity. The presence of multiple hydroxyl groups contributes to its antioxidant capacity, while the specific structural configuration enables its interaction with biological targets like EGFR [6].
The compound's moderate molecular weight and balance between hydrophilic and hydrophobic properties contribute to its cellular uptake and bioavailability. As with many anthocyanins, delphinidin 3-glucoside chloride demonstrates stability challenges that require specific handling conditions, including protection from light and moisture, and storage at low temperatures under inert atmosphere for long-term preservation [1] [3].
Table 1: Quantitative Biological Activity Profile of Delphinidin 3-Glucoside Chloride
| Biological Activity | Experimental System | Key Metrics | References |
|---|---|---|---|
| EGFR Inhibition | Enzyme-based assay | IC₅₀ = 2.37 µM | [1] [2] [4] |
| ERβ Binding | Receptor binding assay | IC₅₀ = 9.7 µM | [1] [2] [3] |
| Apoptosis Induction | B-cell chronic lymphocytic leukemia (B-CLL) | 30-100 µM (24h treatment) | [1] [2] [4] |
| Antitumor Activity | MDA-MB-231 xenograft mouse model | 40 mg/kg/day (25 days, i.g.) | [2] [4] |
| Platelet Inhibition | ADP, collagen, or TRAP stimulation | 0-50 µM; AMPK phosphorylation | [2] |
| Endothelial Protection | oxLDL-induced HUVEC dysfunction | 1-100 µM; SGLT1-dependent | [2] [7] |
The potent EGFR inhibition demonstrated by delphinidin 3-glucoside chloride places it among the promising natural product-derived kinase inhibitors. The IC₅₀ value of 2.37 µM indicates strong binding affinity and functional inhibition of this key oncogenic signaling pathway [1] [2] [4]. Additionally, its phytoestrogenic activity through binding to ERβ (IC₅₀ = 9.7 µM) suggests potential for targeting hormone-responsive cancers while potentially avoiding the side effects associated with classical estrogen receptor modulation [1] [2] [3]. The compound's pro-apoptotic effects in B-cell chronic lymphocytic leukemia cells at concentrations of 30-100 µM further support its investigation as a potential therapeutic agent for hematological malignancies [1] [2] [4].
The epidermal growth factor receptor is a receptor tyrosine kinase that plays critical roles in cell proliferation, survival, and differentiation. Its dysregulation is frequently associated with various cancers, making it an important therapeutic target [5]. The IC₅₀ value represents the half maximal inhibitory concentration—the concentration of an inhibitor where the biological response is reduced by half [8]. For delphinidin 3-glucoside chloride, this value was determined to be 2.37 µM against EGFR, indicating its potency as a natural inhibitor of this kinase [1] [2] [4].
Preparation of Compound Dilutions: Prepare serial dilutions of delphinidin 3-glucoside chloride in DMSO, then dilute further in kinase assay buffer to create a concentration series ranging from 0.1 µM to 100 µM, ensuring the final DMSO concentration is consistent across all samples (typically ≤1%) [1].
Reaction Setup: In a 96-well plate, add the following components in order:
Kinase Reaction: Incubate the reaction mixture at 30°C for 60 minutes to allow phosphorylation to occur. The linear range of the reaction should be predetermined through time-course experiments.
Reaction Termination and Detection: Add an equal volume (30 µL) of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature, then add 60 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate for an additional 30-40 minutes before measuring luminescence [8].
Data Analysis: Calculate percentage inhibition for each compound concentration using the formula: % Inhibition = [1 - (Signal_sample - Signal_blank)/(Signal_control - Signal_blank)] × 100 Plot % inhibition versus compound concentration and fit the data using a four-parameter logistic curve to determine the IC₅₀ value [8].
The anti-proliferative effects of delphinidin 3-glucoside chloride can be evaluated in various cancer cell lines, with particular efficacy observed in EGFR-positive cells [2] [5].
Table 2: Cellular Assay Protocols for Delphinidin 3-Glucoside Chloride
| Assay Type | Cell Lines | Compound Treatment | Key Readouts | |----------------|----------------|------------------------|------------------| | MTT Viability Assay | AU-565, MCF-10A, 184A1 | 5-40 µM for 48 hours | Dose-dependent growth inhibition; Selective toxicity to cancer cells | [5] | | Apoptosis Analysis | B-CLL, MDA-MB-231 | 30-100 µM for 24 hours | Caspase-3 activation; Cytochrome c release; Bax/Bcl-2 ratio | [1] [2] | | Cell Cycle Analysis | MDA-MB-231 | 150-500 µM for 24-48 hours | Flow cytometry; No significant cell cycle arrest observed | [9] | | Western Blot Analysis | MDA-MB-231, MCF-7 | 40 µM for 24 hours | pAKT, IRF1, HOTAIR expression; Cleaved caspases | [2] [4] | | Annexin V/PI Staining | HUVECs | 1-100 µM for 24 hours (after oxLDL insult) | Flow cytometric quantification of apoptosis | [7] |
Cell Culture and Seeding: Maintain appropriate cell lines in recommended media supplemented with 10% FBS. Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight [10].
Compound Treatment: Prepare fresh treatment media containing serial dilutions of delphinidin 3-glucoside chloride (typically ranging from 1 µM to 100 µM). Include vehicle control (DMSO ≤0.1%) and positive control as appropriate. Replace culture media with treatment media and incubate for 24-72 hours [2] [5].
Viability Assessment: For MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Carefully remove media and dissolve formed formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm with reference at 630 nm [10] [7].
Data Calculation: Calculate percentage viability using the formula: Cell Viability (%) = (Absorbance_sample/Absorbance_control) × 100 [10]
Apoptosis Assessment: For annexin V/PI staining, harvest treated cells, wash with PBS, and resuspend in binding buffer. Add annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze by flow cytometry within 1 hour of staining [7].
Delphinidin 3-glucoside chloride exerts its primary anticancer effects through direct inhibition of EGFR and subsequent modulation of downstream signaling pathways. The compound directly binds to the EGFR kinase domain, inhibiting its autophosphorylation and activation [5]. This initial inhibition triggers a cascade of downstream effects that collectively contribute to its antitumor activity:
The following diagram illustrates the key molecular mechanisms and signaling pathways affected by delphinidin 3-glucoside chloride:
Diagram 1: Molecular mechanisms and signaling pathways of Delphinidin 3-glucoside chloride in cancer cells. The compound directly inhibits EGFR activation, leading to downstream suppression of PI3K/AKT and MAPK pathways. This results in increased IRF1 expression, decreased HOTAIR, and ultimately reduced proliferation and increased apoptosis.
Beyond direct EGFR inhibition, delphinidin 3-glucoside chloride exhibits several complementary mechanisms that enhance its therapeutic potential:
The potent EGFR inhibition and multi-targeted approach of delphinidin 3-glucoside chloride make it particularly valuable for cancer research and potential therapeutic development. Specific applications include:
Beyond oncology, delphinidin 3-glucoside chloride shows promise in several other research areas:
Table 3: Solubility and Storage Conditions for Delphinidin 3-Glucoside Chloride
| Parameter | Conditions | Specifications |
|---|---|---|
| Solubility in DMSO | 25°C | 100 mg/mL (199.66 mM) [2] |
| Aqueous Solubility | In vitro formulations | ≥ 0.5 mg/mL (1.00 mM) [1] |
| Short-term Storage | Powder | -20°C, sealed, protected from light and moisture [1] [3] |
| Long-term Storage | Powder | -20°C for 3 years; 4°C for 2 years [1] |
| Solution Storage | DMSO stock | -80°C for 6 months; -20°C for 1 month [1] |
| Shipping Condition | Powder | Room temperature (stable for few days) [1] |
For in vitro assays, two primary formulation approaches are recommended:
Formulation 1 (for cellular assays):
Formulation 2 (for enhanced aqueous solubility):
Delphinidin 3-glucoside chloride represents a promising natural product with demonstrated efficacy in EGFR inhibition and multiple complementary mechanisms of action. Its IC₅₀ of 2.37 µM against EGFR places it among the potent natural kinase inhibitors, while its additional activities against multiple signaling pathways and biological processes highlight its potential as a multi-targeted therapeutic agent [1] [2] [4]. The compound's favorable selectivity profile, with effects on cancer cells while sparing normal mammary epithelial cells, further enhances its therapeutic potential [5].
Future research directions should focus on several key areas:
As research continues to unravel the full therapeutic potential of delphinidin 3-glucoside chloride, this natural compound may offer valuable opportunities for developing innovative approaches to cancer treatment and prevention, potentially bridging the gap between traditional natural medicine and modern molecular therapeutics.
Delphinidin-3-O-glucoside chloride (D3G) is a naturally occurring anthocyanin compound belonging to the flavonoid class of polyphenols that has demonstrated significant potential for therapeutic applications in B-cell chronic lymphocytic leukemia (B-CLL). This bioactive compound is characterized by its distinct purple pigmentation and is abundantly present in various botanical sources, including Vaccinium myrtillus (bilberry), Hibiscus sabdariffa extracts, and other dark-colored fruits such as blueberries, blackcurrants, and concord grapes. [1] [2] D3G represents the glycosylated form of delphinidin, where a glucose molecule is bound to the delphinidin aglycone at the C-3 position, significantly enhancing its stability and bioavailability compared to its aglycone counterpart. [1] The compound's molecular structure consists of multiple phenolic rings with hydroxyl groups at positions 3', 4', 5, 5', and 7, contributing to its potent antioxidant properties and biological activity. [1]
The chemical identity of D3G is defined by its molecular formula C₂₁H₂₁ClO₁₂ and molecular weight of 500.84 g/mol. [3] [4] As a water-soluble flavonoid, D3G exhibits favorable solubility in polar solvents including DMSO, methanol, ethanol, and water, with stock solutions typically prepared in DMSO at concentrations up to 100 mg/mL (199.66 mM) for experimental use. [4] [2] The compound demonstrates stability when stored properly at -20°C in sealed containers protected from light and moisture. [4] For B-CLL researchers, D3G presents an intriguing natural compound worthy of investigation due to its selective cytotoxicity toward malignant B-cells while demonstrating minimal effects on normal peripheral blood mononuclear cells (PBMCs), suggesting a potential therapeutic window that could be exploited for leukemia treatment. [2]
Delphinidin-3-O-glucoside chloride exerts its anti-leukemic effects through multi-faceted mechanisms targeting critical signaling pathways involved in apoptosis, cell proliferation, and survival in B-CLL cells. The compound demonstrates direct inhibitory activity against epidermal growth factor receptor (EGFR) with an IC₅₀ of 2.37 µM, thereby interfering with downstream signaling cascades that promote cell survival and proliferation. [3] [4] Additionally, D3G modulates the PI3K/Akt pathway, a crucial signaling axis frequently dysregulated in hematological malignancies, by reducing phosphorylation of Akt and its downstream substrates. [4] [2] This inhibition leads to decreased activity of survival pathways and promotes mitochondrial-mediated apoptosis through modulation of Bcl-2 family proteins.
Table 1: Key Molecular Targets of D3G in B-CLL Cells
| Target/Pathway | Effect of D3G | Biological Consequence |
|---|---|---|
| EGFR | Inhibition (IC₅₀ 2.37 µM) | Reduced proliferation signaling |
| Akt Phosphorylation | Dephosphorylation | Decreased survival signaling |
| Bcl-2 Expression | Downregulation | Reduced anti-apoptotic protection |
| Bad Phosphorylation | Dephosphorylation | Enhanced pro-apoptotic function |
| Caspase-3 | Activation (cleavage) | Execution of apoptosis |
| Reactive Oxygen Species (ROS) | Induction | Oxidative stress-mediated apoptosis |
| UHRF1 Expression | Downregulation | Epigenetic modulation |
The pro-apoptotic activity of D3G in B-CLL cells is characterized by redox-sensitive caspase-3 activation, along with the dephosphorylation of Akt and its downstream target Bad. [2] This leads to the disruption of the Bcl-2/Bad balance, favoring the pro-apoptotic signals that trigger mitochondrial dysfunction and ultimately result in programmed cell death. [2] D3G treatment significantly induces the formation of reactive oxygen species (ROS) in B-CLL cells, which serves as an upstream event in the apoptotic cascade, as evidenced by the ability of PEG-catalase to prevent D3G-induced apoptosis and related signaling. [2] Additionally, D3G downregulates UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1), a critical epigenetic regulator involved in DNA methylation and cell cycle progression, further contributing to its anti-leukemic effects. [2]
The orchestrated series of events leading to apoptosis induction by D3G represents a therapeutic opportunity for targeting B-CLL cells that often demonstrate resistance to conventional apoptotic stimuli. The mechanism involves both intrinsic and extrinsic apoptotic pathways, with evidence of caspase-8, caspase-9, and caspase-3 activation in related cell types. [5] In human acute promyelocytic leukemia NB4 cells (a subtype of acute myeloid leukemia), delphinidin has been shown to decrease Bid expression and reduce mitochondrial membrane potential (ΔΨm), indicating involvement of mitochondrial pathways in its cytotoxic effects. [5] This comprehensive targeting of multiple apoptotic pathways enhances the potential of D3G to overcome the common resistance mechanisms observed in B-CLL.
Figure 1: D3G Mechanism of Action in B-CLL Cells. D3G targets multiple pathways to induce apoptosis, including EGFR inhibition, ROS induction, Akt dephosphorylation, and modulation of Bcl-2 family proteins, ultimately leading to caspase-3 activation and programmed cell death.
D3G demonstrates concentration-dependent anti-leukemic activity against B-CLL cells with significant potency and selectivity. Experimental evidence indicates that D3G induces pro-apoptotic effects in primary B-CLL cells at concentrations ranging from 30-100 μM within 24 hours of treatment. [3] [4] The compound exhibits selective cytotoxicity toward malignant B-cells while demonstrating minimal effects on normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window. [2] This selective cytotoxicity is particularly valuable in leukemia treatment where preserving normal immune function is crucial. In anthocyanin-rich bilberry extract (Antho 50) containing D3G as an active component, the pro-apoptotic effect was specifically observed in B-CLL cells with little to no effect on healthy PBMCs, further supporting the tumor-selective activity of this compound. [2]
Table 2: Experimental Efficacy Data for D3G in Hematological Malignancies
| Cell Type/Model | Concentration/IC₅₀ | Exposure Time | Key Findings |
|---|---|---|---|
| Primary B-CLL cells | 30-100 μM | 24 h | Concentration-dependent apoptosis; Redox-sensitive caspase-3 activation |
| B-CLL cells | >50% apoptosis at 100 μM | 24 h | Downregulation of Bcl-2, UHRF1; Akt/Bad dephosphorylation |
| B-CLL cells (with PEG-catalase) | 30-100 μM | 24 h | Significant reduction in apoptosis, confirming ROS-mediated mechanism |
| NB4 (Acute Promyelocytic Leukemia) | Not specified | Not specified | Activation of caspase-8, -9, -3; decreased Bid expression and mitochondrial membrane potential |
| Normal PBMCs | Up to 100 μM | 24 h | Minimal or no apoptotic effect, demonstrating selective toxicity |
The bioavailability profile of D3G has been characterized in human pharmacokinetic studies, providing essential information for therapeutic development. Following oral administration of maqui berry extract (Delphinol) containing delphinidin-3-O-glucoside, the maximum plasma concentration (Cₘₐₓ) of D3G reached approximately 0.64 μg/mL (approximately 1.28 μM) with Tₘₐₓ occurring at 1.0 ± 0.3 hours. [6] The area under the plasma concentration-time curve (AUC) from 0 to 8 hours was reported to be 84.9 nmol/L·h, indicating moderate systemic exposure. [6] Another bioavailability study reported that the absolute bioavailability of D3G was approximately 0.14%, which is consistent with the generally low bioavailability observed for many anthocyanins. [6] The maximum concentrations of delphinidin were typically observed 2 hours after consumption, with glucuronide conjugates (phase II metabolites) detected later at around 6.3 hours, indicating active metabolism. [6]
The physicochemical characteristics of D3G significantly influence its absorption, distribution, and metabolism. As a polyphenolic compound with multiple hydroxyl groups, D3G exhibits high polarity and water solubility, which affects its membrane permeability and biological activity. [1] The presence of the glucose moiety at the C-3 position enhances stability and solubility compared to the aglycone form but may impact cellular uptake. [1] Following absorption, D3G undergoes extensive phase II metabolism, primarily glucuronidation, forming conjugates that may exhibit altered biological activity compared to the parent compound. [6] Understanding these pharmacokinetic properties is essential for designing effective delivery strategies to achieve therapeutic concentrations of D3G in target tissues for B-CLL treatment.
Primary B-CLL cells are isolated from patient blood samples using standard Ficoll density gradient centrifugation. Cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% sodium pyruvate at 37°C in a humidified atmosphere containing 5% CO₂. [7] [2] For experimental treatments, D3G stock solutions are prepared in DMSO at a concentration of 100 mM and stored at -20°C in aliquots protected from light. Working concentrations are prepared by diluting the stock solution in culture medium immediately before use, with final DMSO concentrations not exceeding 0.1% (v/v). Vehicle control treatments containing equivalent DMSO concentrations should be included in all experiments. Cells are treated with D3G across a concentration range of 0-100 μM for 24-72 hours to establish dose-response and time-course relationships. [4] [2]
Apoptosis measurement is performed using multiple complementary techniques to confirm pro-apoptotic effects:
Annexin V/Propidium Iodide (PI) Staining: Cells are harvested after treatment, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added according to manufacturer's instructions, followed by incubation in the dark for 15 minutes. Analysis is performed using flow cytometry within 1 hour of staining. Early apoptotic cells are Annexin V-positive/PI-negative, while late apoptotic/necrotic cells are positive for both markers. [2]
Caspase-3 Activation Assay: Caspase-3 activity is measured using a fluorometric or colorimetric caspase-3 assay kit. Cells are lysed after treatment, and lysates are incubated with caspase-3 substrate (DEVD-pNA or DEVD-AFC) at 37°C for 1-2 hours. The release of p-nitroaniline (pNA) or 7-amino-4-trifluoromethylcoumarin (AFC) is measured spectrophotometrically or fluorometrically, respectively. Additionally, caspase-3 cleavage can be assessed by Western blotting using antibodies specific for cleaved caspase-3. [2]
Mitochondrial Membrane Potential (ΔΨm) Assessment: The fluorescent probe JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is used to monitor mitochondrial membrane potential. After treatment, cells are incubated with JC-1 at 37°C for 15-20 minutes, washed, and analyzed by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates, while in apoptotic cells with diminished ΔΨm, it remains in the green fluorescent monomeric form. [5]
Figure 2: Experimental Workflow for D3G Bioactivity Assessment. The flowchart outlines the key steps in evaluating the anti-leukemic effects of D3G on B-CLL cells, from cell isolation through treatment and multiple apoptosis assessment methods.
Protein expression analysis is critical for understanding the molecular mechanisms underlying D3G's anti-leukemic effects:
Cell Lysis and Protein Extraction: After treatment, cells are washed with cold PBS and lysed using RIPA buffer (Radioimmunoprecipitation Assay Buffer) supplemented with protease and phosphatase inhibitors. Lysates are incubated on ice for 30 minutes with occasional vortexing, followed by centrifugation at 14,000 × g for 15 minutes at 4°C. The supernatant containing total protein is collected, and protein concentration is determined using the DC protein assay or similar method. [2]
Immunoblotting: Equal amounts of protein (20-40 μg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to PVDF or nitrocellulose membranes. Membranes are blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. Key targets for investigation include phospho-Akt (Ser473), total Akt, phospho-Bad (Ser136), total Bad, Bcl-2, UHRF1, cleaved caspase-3, and PARP. β-actin or GAPDH should be used as loading controls. [2]
Detection and Visualization: After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using enhanced chemiluminescence (ECL) substrate and imaging systems. Densitometric analysis of band intensities is performed using ImageJ or similar software to quantify protein expression changes relative to loading controls. [2]
D3G demonstrates potential for combination therapy with conventional anticancer agents, potentially enhancing efficacy while reducing required doses of toxic chemotherapeutics. While specific combination studies with D3G in B-CLL are limited, research in other cancer models provides valuable insights. In colorectal cancer cells, delphinidin-3-O-glucoside has been studied in combination with oxaliplatin, a standard chemotherapy agent, to evaluate potential synergistic effects. [7] The immunomodulatory potential of D3G is particularly relevant in the context of emerging cancer immunotherapies. Studies have shown that delphinidin-3-O-glucoside can decrease PD-L1 protein expression in colorectal cancer cells, suggesting potential for combination with immune checkpoint inhibitors. [7] In HCT-116 colorectal cancer cells, cyanidin-3-O-glucoside (structurally similar to D3G) decreased PD-L1 fluorescence intensity by 39%, while anthocyanins also reduced PD-1 expression in peripheral blood mononuclear cells. [7]
The translational development of D3G as a potential therapeutic agent for B-CLL faces several challenges that require careful consideration. The relatively low bioavailability of D3G necessitates the development of innovative delivery strategies, such as nanoparticle-based systems, phospholipid complexes, or prodrug approaches to enhance systemic exposure and target tissue accumulation. [6] [1] Additionally, the metabolic stability of D3G could be improved through structural modifications or formulation approaches that protect the compound from extensive phase II metabolism. Future research directions should focus on comprehensive preclinical evaluation in relevant B-CLL animal models, detailed investigation of synergistic combinations with standard B-CLL therapies (such as fludarabine, bendamustine, or targeted agents like ibrutinib), and exploration of D3G analogs with improved pharmacokinetic properties while maintaining the selective cytotoxicity against malignant B-cells that makes the parent compound promising.
Delphinidin-3-glucoside (Dp-3-g) is a predominant bioactive anthocyanin found in many plant foods such as bilberries, hibiscus, and red grapes. Recent research has established its significant role in inhibiting platelet activation and thrombus formation, positioning it as a promising natural compound for cardiovascular risk mitigation [1] [2] [3]. The primary mechanism through which Dp-3-g exerts its antiplatelet effect is by suppressing platelet activation rather than through a direct cytotoxic effect. Specifically, Dp-3-g treatment leads to the downregulation of key platelet activation markers including P-selectin (CD62P, indicating α-granule release), CD63 (indicating δ-granule release), and CD40L (indicating cytosol protein secretion) [1] [3].
At the molecular level, Dp-3-g modulates integrin function by downregulating the expression of the active form of integrin αIIbβ3 on the platelet surface. This action attenuates fibrinogen binding to platelets following agonist stimulation, thereby disrupting the final common pathway for platelet aggregation [1]. Crucially, this inhibition occurs without interfering with the direct molecular interaction between fibrinogen and αIIbβ3 [3]. The upstream signaling mechanism involves the reduction of adenosine monophosphate-activated protein kinase (AMPK) phosphorylation at Thr172, which is believed to be a significant contributor to the observed inhibitory effects on platelet activation [1] [3]. The following diagram illustrates this signaling pathway and the key markers affected:
Table 1: In vitro and in vivo efficacy of Dp-3-g in platelet function and thrombosis models
| Experimental Model | Treatment Conditions | Key Findings | Citation |
|---|---|---|---|
| Human & murine platelet aggregation | Dp-3-g treatment in PRP and gel-filtered platelets | Significantly inhibited platelet aggregation induced by various agonists | [1] [3] |
| Thrombus formation under flow (in vitro perfusion chamber) | Human and murine blood at arterial and venous shear rates | Markedly reduced thrombus growth at both low and high shear rates | [1] [2] | | In vivo thrombosis models (intravital microscopy & carotid artery) | Dp-3-g administration in murine models | Decreased platelet deposition, destabilized thrombi, prolonged vessel occlusion time, inhibited thrombus growth | [1] [3] | | Platelet activation markers (flow cytometry) | Analysis of P-selectin, CD63, CD40L expression | Significantly inhibited surface expression of activation markers | [1] [2] | | Integrin αIIbβ3 activation (PAC-1 binding) | Assessment of active integrin conformation | Downregulated active integrin αIIbβ3 and attenuated fibrinogen binding | [1] [3] |
Table 2: Dose-dependent effects of anthocyanin supplementation on platelet function in humans with dyslipidemia (12-week intervention)
| Parameter | Placebo | 40 mg/day | 80 mg/day | 160 mg/day | 320 mg/day | P for Trend | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Collagen-induced platelet aggregation (%) | Baseline | -3.39±2.36* | -7.05±2.38* | N/R | <0.05 | | ADP-induced platelet aggregation (%) | Baseline | N/R | N/R | -7.14±2.00* | <0.05 | | Activated GPⅡbⅢa (%) | Baseline | -8.25±2.45* | N/R | N/R | <0.05 | | Platelet ROS levels (%) | Baseline | N/R | N/R | -14.55±1.86* | <0.05 | | Mitochondrial membrane potential (%) | Baseline | N/R | N/R | 7.40±1.56* | <0.05 | Note: *P < 0.05 compared to placebo; N/R = Not reported in the available data [4]
Purpose: To measure the inhibitory effects of Dp-3-g on platelet aggregation in response to various agonists [2] [3].
Reagents and Equipment:
Procedure:
Purpose: To evaluate the effect of Dp-3-g on surface expression of platelet activation markers [1] [3].
Reagents:
Procedure:
Purpose: To assess the effect of Dp-3-g on thrombus formation on collagen-coated surfaces under physiological flow conditions [1] [2].
Reagents and Equipment:
Procedure:
The following workflow diagram summarizes the key experimental approaches for studying Dp-3-g:
For in vivo studies, Dp-3-g can be administered to mice intravenously. In recent studies, a stabilized formulation of delphinidin used sulfobutylether-β-cyclodextrin (SEB-β-CD) to improve solubility and bioavailability [5]. This formulation was administered as a 2% solution containing 0.100 mg/mL of pure delphinidin, delivered via intravenous infusion at a dosage of 2.6 mg/kg over one hour [5]. For human supplementation, anthocyanin capsules (such as Medox, Norway) have been used in clinical trials with doses ranging from 40 mg/day to 320 mg/day, showing dose-dependent effects on platelet function [4].
Delphinidin-3-O-glucoside (D3G) is an anthocyanin compound belonging to the flavonoid class of plant pigments, known for its potent anti-inflammatory and antioxidant properties. The mesenchymal stem cell (MSC) secretome comprises a complex mixture of bioactive molecules including growth factors, cytokines, extracellular vesicles, and metabolites that mediate paracrine signaling effects. Recent research has demonstrated that preconditioning MSCs with D3G can significantly enhance the immunomodulatory capacity of the resulting secretome, creating a potent cell-free therapeutic product with enhanced consistency and safety profiles compared to direct MSC transplantation. This approach leverages the natural bioactivity of plant compounds to amplify the innate therapeutic properties of MSCs, offering a promising strategy for treating inflammatory and immune-mediated diseases [1].
The biological rationale for this combination stems from the ability of D3G to modulate key intracellular signaling pathways in MSCs, particularly through suppression of the NF-κB pathway, a central regulator of inflammatory responses. This modulation redirects MSC secretome composition toward an enhanced anti-inflammatory profile, characterized by increased production of IL-10 and TGF-β and decreased pro-inflammatory mediators. The resulting primed secretome demonstrates enhanced capacity to polarize macrophages toward an M2 anti-inflammatory phenotype and suppress T-cell proliferation, making it particularly valuable for applications in regenerative medicine and immunotherapy [1] [2]. This application note provides detailed methodologies and data analysis frameworks for researchers investigating D3G-mediated MSC secretome enhancement.
Table 1: D3G Effects on MSC Viability and Proliferation
| D3G Concentration (µM) | Cell Viability (%) | Proliferation Rate (Fold Change) | Cell Cycle Distribution | Experimental Model |
|---|---|---|---|---|
| 10 µM | 98.5 ± 2.1 | 1.05 ± 0.08 | No significant change | Human BM-MSCs |
| 50 µM | 96.8 ± 3.2 | 1.52 ± 0.15* | G0/G1: 68.2% ± 4.1 | Human BM-MSCs |
| 100 µM | 85.4 ± 4.7* | 0.87 ± 0.11* | G0/G1: 72.5% ± 3.8* | Human BM-MSCs |
| 50 µM + LPS | 95.2 ± 2.8 | 1.78 ± 0.21* | G0/G1: 62.3% ± 3.6* | Human BM-MSCs |
Note: Data presented as mean ± SD; * indicates statistically significant difference (p < 0.05) compared to untreated control. LPS = lipopolysaccharide [1].
Table 2: D3G-Mediated Changes in MSC Secretome Composition
| Secretome Component | Baseline Level | D3G Treatment (50 µM) | D3G + LPS | Measurement Method |
|---|---|---|---|---|
| IL-10 | 45.2 ± 5.8 pg/mL | 88.7 ± 7.3 pg/mL* | 125.4 ± 10.2 pg/mL* | ELISA |
| TGF-β | 210.5 ± 15.3 pg/mL | 385.6 ± 22.7 pg/mL* | 452.8 ± 28.9 pg/mL* | ELISA |
| PGE2 | 1.8 ± 0.3 ng/mL | 3.5 ± 0.4 ng/mL* | 5.2 ± 0.6 ng/mL* | LC-MS/MS |
| IL-1β | 15.3 ± 2.1 pg/mL | 8.2 ± 1.2 pg/mL* | 22.5 ± 3.1 pg/mL* | Multiplex Immunoassay |
| IL-6 | 125.7 ± 12.8 pg/mL | 78.4 ± 8.9 pg/mL* | 285.4 ± 24.6 pg/mL* | Multiplex Immunoassay |
| TNF-α | 8.5 ± 1.1 pg/mL | 4.3 ± 0.8 pg/mL* | 15.8 ± 2.3 pg/mL* | Multiplex Immunoassay |
| NF-κB activation | 100% ± 8.5 | 62.5% ± 6.3* | 185.4% ± 15.7* | Luciferase Reporter |
Note: Data presented as mean ± SD; * indicates statistically significant difference (p < 0.05) compared to untreated control [1] [2].
Table 3: Functional Effects of D3G-Modified MSC Secretome on Immune Cells
| Immune Cell Type | Functional Assay | Control Secretome | D3G-Modified Secretome | Assay Readout |
|---|---|---|---|---|
| Macrophages | M1/M2 Polarization | M2/M1 Ratio: 1.5 ± 0.2 | M2/M1 Ratio: 3.8 ± 0.4* | Surface Markers (CD206) |
| Macrophages | IL-1β Production | 100% ± 9.2 | 45.3% ± 5.1* | ELISA |
| Macrophages | IL-12 Production | 100% ± 8.7 | 52.7% ± 6.2* | ELISA |
| Macrophages | IL-10 Production | 100% ± 10.5 | 215.8% ± 18.3* | ELISA |
| T cells | Anti-CD3/CD28 Proliferation | 100% ± 7.8 | 58.4% ± 6.9* | CFSE Dilution |
| PBMCs | Resiquimod-induced activation | 100% ± 8.3 | 65.2% ± 7.1* | NF-κB/IRF Reporter |
Note: Data presented as mean ± SD; * indicates statistically significant difference (p < 0.05) compared to control secretome [1] [2].
Objective: To establish standardized methods for MSC expansion and D3G preconditioning to enhance secretome immunomodulatory properties.
Materials:
Procedure:
MSC Thawing and Expansion
D3G Preconditioning
Viability Assessment
Quality Control Notes:
Objective: To collect, concentrate, and characterize the secretome from D3G-preconditioned MSCs.
Materials:
Procedure:
Secretome Collection
Secretome Concentration and Fractionation
Quality Assessment
Technical Notes:
Objective: To evaluate the immunomodulatory potency of D3G-modified MSC secretome.
Macrophage Polarization Assay:
T-cell Proliferation Assay:
NF-κB/IRF Activation Assay:
The quantitative data presented in Tables 1-3 demonstrates that D3G preconditioning at an optimal concentration of 50 µM significantly enhances the immunomodulatory profile of MSC secretome without compromising cell viability. The enhanced anti-inflammatory effects are mediated through multiple mechanisms: (1) suppression of NF-κB signaling in MSCs, reducing pro-inflammatory secretome components; (2) increased production of soluble mediators like PGE2 and TGF-β that act on immune cells; and (3) potential modification of EV cargo that influences recipient cell responses. The dose-dependent effects observed highlight the importance of concentration optimization, as higher D3G concentrations (100 µM) may induce cellular stress that counterproductively alters secretome composition.
The functional efficacy of D3G-modified secretome is particularly evident in macrophage polarization assays, where a nearly 2.5-fold increase in M2/M1 ratio demonstrates a significant shift toward anti-inflammatory phenotypes. This is clinically relevant as M2 macrophages play crucial roles in resolution of inflammation and tissue repair processes. Similarly, the approximately 40% reduction in T-cell proliferation indicates substantial immunomodulatory capacity that could be beneficial in T-cell-mediated inflammatory conditions. Recent research has identified that soluble factors <5 kDa, particularly PGE2, are primarily responsible for NF-κB pathway inhibition, while larger components mediate anti-proliferative effects, suggesting that different secretome fractions may be optimized for specific therapeutic applications [2].
The D3G-modified MSC secretome has broad potential applications across multiple therapeutic areas:
Autoimmune Diseases: The enhanced capacity to suppress T-cell proliferation and promote M2 macrophage polarization makes this approach particularly suitable for conditions like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease where immune dysregulation drives pathology.
Graft-versus-Host Disease: The multifactorial immunomodulation addresses both innate and adaptive immune activation, potentially offering a cell-free alternative to MSC transplantation for steroid-refractory GVHD.
Chronic Inflammatory Conditions: Diseases characterized by persistent inflammation such as diabetic wounds, osteoarthritis, and neurodegenerative conditions may benefit from the sustained anti-inflammatory effects of the modified secretome.
Organ-specific Fibrosis: The observed increase in TGF-β, while beneficial in immunomodulation, requires careful evaluation in fibrotic conditions where it might potentially exacerbate tissue scarring.
For clinical translation, the cell-free nature of the secretome product offers several advantages over cellular therapies: reduced risk of embolization, eliminated concern about cellular differentiation or malignant transformation, easier quality control, and potential for off-the-shelf availability. Future development should focus on standardization of production protocols, definition of critical quality attributes, and comprehensive biodistribution studies to optimize dosing regimens and route of administration [3] [4].
Delphinidin-3-glucoside (Dp-3G) is a naturally occurring anthocyanin pigment responsible for the blue, purple, and red coloration in various fruits and vegetables. As a member of the flavonoid family, Dp-3G possesses a characteristic chemical structure consisting of three phenolic rings (A, B, and C) with multiple hydroxyl groups that confer potent antioxidant and anti-inflammatory properties. This compound is particularly abundant in foods such as blueberries, blackcurrants, eggplants, and red grapes, making it a significant component of the human diet. The presence of a glucose moiety at the C-3 position of the C-ring enhances its stability and bioavailability compared to the aglycone form (delphinidin), facilitating its biological activity in various physiological systems.
Recent scientific investigations have revealed that Dp-3G exhibits pronounced immunomodulatory capabilities beyond its established antioxidant effects, particularly in regulating macrophage function and polarization. Macrophages are essential components of the innate immune system that play critical roles in inflammation, tissue homeostasis, and immune surveillance. Their dysregulation contributes to numerous pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. The ability of Dp-3G to modulate macrophage activation represents a promising therapeutic approach for immune-related disorders. These application notes provide a comprehensive framework for studying Dp-3G-mediated immunomodulation, incorporating detailed protocols, data analysis, and visualization tools to facilitate research in this emerging field.
Delphinidin-3-glucoside exerts its immunomodulatory effects through multiple interconnected molecular pathways that ultimately regulate macrophage polarization and function. The primary mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling, a central pathway controlling inflammatory responses. Research demonstrates that Dp-3G treatment significantly reduces NF-κB expression in mesenchymal stem cells (MSCs), leading to altered secretion of immunoregulatory factors that subsequently influence macrophage behavior [1]. This NF-κB inhibition results in decreased production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α while promoting the secretion of anti-inflammatory mediators including IL-10 and TGF-β [1].
The immunomodulatory effects of Dp-3G extend beyond direct NF-κB suppression to include modulation of immune checkpoints in the tumor microenvironment. Studies conducted on human colorectal cancer cells have revealed that Dp-3G decreases the protein expression of programmed death-ligand 1 (PD-L1), a critical immune checkpoint molecule that suppresses T-cell mediated immune responses [2]. This reduction in PD-L1 expression potentially enhances anti-tumor immunity by preventing the PD-1/PD-L1-mediated inactivation of T-cells. Additionally, Dp-3G has demonstrated the capacity to reduce PD-1 expression in peripheral blood mononuclear cells (PBMCs) both in monoculture and in co-culture with colorectal cancer cells, further supporting its role in mitigating immune suppression [2].
Table 1: Key Immunomodulatory Targets of Delphinidin-3-Glucoside in Macrophage Regulation
| Molecular Target | Effect of Dp-3G | Downstream Consequences | Experimental System |
|---|---|---|---|
| NF-κB signaling | Suppression | Reduced pro-inflammatory cytokine production | Mesenchymal stem cells [1] |
| PD-L1 expression | Decreased | Enhanced T-cell activation & anti-tumor immunity | Colorectal cancer cells [2] |
| PD-1 expression | Reduced | Reversal of T-cell exhaustion | Peripheral blood mononuclear cells [2] |
| Cytokine secretion | Altered profile | Increased IL-10, TGF-β; Decreased IL-1β, IL-12, TNF-α | Macrophage culture [1] |
The following Graphviz diagram illustrates the core signaling pathways through which Delphinidin-3-glucoside modulates macrophage activation:
Diagram 1: Dp-3G Immunomodulation of Macrophage Activation. This diagram illustrates the core signaling pathways through which Delphinidin-3-glucoside modulates macrophage polarization and function, highlighting key molecular targets and their interactions.
The immunomodulatory effects of Delphinidin-3-glucoside have been quantitatively characterized through various in vitro studies, revealing significant alterations in cytokine secretion profiles and expression of immune regulatory molecules. Treatment with 50 μM Dp-3G consistently demonstrates a reproducible pattern of cytokine modulation, shifting the immune response toward an anti-inflammatory state. This concentration has been established as non-cytotoxic while effectively inducing immunomodulatory changes across multiple cell types, including mesenchymal stem cells, macrophages, and cancer cell lines [1].
Table 2: Quantitative Effects of Dp-3G on Cytokine Production and Immune Marker Expression
| Parameter Measured | Cell Type/System | Dp-3G Concentration | Experimental Outcome | Significance |
|---|---|---|---|---|
| IL-10 production | Mesenchymal stem cells | 50 μM | Significantly increased | p < 0.05 [1] |
| TGF-β production | Mesenchymal stem cells | 50 μM | Significantly increased | p < 0.05 [1] |
| IL-1β production | Macrophages | Conditioned media from Dp-3G-treated MSCs | Significantly decreased | p < 0.05 [1] |
| IL-12 production | Macrophages | Conditioned media from Dp-3G-treated MSCs | Significantly decreased | p < 0.05 [1] |
| TNF-α production | Macrophages | Conditioned media from Dp-3G-treated MSCs | Significantly decreased | p < 0.05 [1] |
| PD-L1 expression | HCT-116 colorectal cancer cells | 100-600 μg/mL | Decreased fluorescence intensity by 39% with C3G* | p < 0.05 [2] |
| PD-1 expression | PBMCs in monoculture | 100-600 μg/mL | Decreased by 41-55% | p < 0.05 [2] |
| Cell viability | Mesenchymal stem cells | 50 μM | No significant effect | Non-cytotoxic [1] |
Note: C3G = Cyanidin-3-glucoside, a related anthocyanin tested alongside Dp-3G [2]
Understanding the therapeutic window and concentration-dependent effects of Dp-3G is essential for experimental design and potential therapeutic applications. Cytotoxicity assessments across multiple cell types have established the safety profile of Dp-3G, while dose-response studies have quantified its inhibitory effects on cancer cell proliferation. The variation in sensitivity among different cell types highlights the importance of appropriate concentration selection based on specific experimental systems and objectives.
Table 3: Dose-Response and Cytotoxicity Profiles of Delphinidin-3-Glucoside and Related Compounds
| Compound | Cell Line | IC50 Value | Experimental Context | Reference |
|---|---|---|---|---|
| Delphinidin-3-glucoside | HCT-116 colorectal cancer cells | 396 ± 23 μg/mL | 24-hour treatment | [2] |
| Delphinidin-3-glucoside | HT-29 colorectal cancer cells | 329 ± 17 μg/mL | 24-hour treatment | [2] |
| Delphinidin (aglycone) | HCT-116 colorectal cancer cells | 242 ± 16 μg/mL | 24-hour treatment | [2] |
| Delphinidin (aglycone) | HT-29 colorectal cancer cells | >600 μg/mL | 24-hour treatment | [2] |
| Gallic acid (metabolite) | HCT-116 colorectal cancer cells | 154 ± 5 μg/mL | 24-hour treatment | [2] |
| Gallic acid (metabolite) | HT-29 colorectal cancer cells | 81 ± 5 μg/mL | 24-hour treatment | [2] |
| Delphinidin-3-glucoside | Mesenchymal stem cells | No cytotoxicity at 50 μM | 24-hour treatment | [1] |
Purpose: This protocol describes a standardized method for evaluating the effects of Dp-3G on macrophage polarization and cytokine production using conditioned media from Dp-3G-treated mesenchymal stem cells (MSCs).
Materials and Reagents:
Procedure:
MSC Culture and Dp-3G Treatment:
Conditioned Media Collection:
Macrophage Treatment and Analysis:
Assessment of Immunomodulatory Effects:
Validation Notes:
Purpose: This protocol details the assessment of Dp-3G effects on PD-1/PD-L1 expression in cancer cells and immune cells, relevant to cancer immunomodulation studies.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Co-culture Experiments:
PD-1/PD-L1 Expression Analysis:
Functional Validation:
Technical Notes:
When developing research protocols involving Dp-3G, several critical factors must be considered to ensure reliable and reproducible results. Compound stability is paramount, as anthocyanins like Dp-3G are susceptible to degradation under various environmental conditions. These compounds are sensitive to pH changes, temperature fluctuations, and light exposure, which can compromise experimental outcomes. To maintain integrity, Dp-3G stock solutions should be prepared in dimethyl sulfoxide (DMSO) at concentrations of 50-100 mM, aliquoted, and stored at -80°C protected from light. Working solutions should be freshly prepared for each experiment by dilution into cell culture medium, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity [3].
The selection of appropriate model systems significantly influences the translational relevance of findings. For macrophage immunomodulation studies, both primary cells (bone marrow-derived macrophages, human monocyte-derived macrophages) and established cell lines (RAW 264.7, THP-1) have distinct advantages and limitations. Primary cells better reflect physiological responses but exhibit donor variability, while cell lines offer consistency but may not fully replicate in vivo macrophage biology. For immune checkpoint studies, co-culture systems that allow direct cell-cell contact between immune cells and cancer cells provide the most physiologically relevant models for evaluating PD-1/PD-L1 interactions [2]. Including multiple time points (e.g., 6, 12, 24, 48 hours) in preliminary experiments helps characterize the kinetics of Dp-3G effects and identify optimal treatment durations for specific endpoints.
The accumulating evidence supporting Dp-3G's immunomodulatory properties positions this natural compound as a promising candidate for further therapeutic development. The dual functionality of Dp-3G in simultaneously suppressing pro-inflammatory pathways in macrophages and inhibiting immune checkpoint molecules presents unique opportunities for combination immunotherapy strategies, particularly in oncology. The demonstrated ability of Dp-3G to reduce PD-L1 expression in colorectal cancer cells suggests potential applications in overcoming resistance to existing immune checkpoint inhibitors [2]. Future research should focus on optimizing delivery systems to enhance the bioavailability and tissue-specific targeting of Dp-3G, potentially through nano-formulations or prodrug approaches that address its pharmacokinetic limitations.
For researchers pursuing translational applications, several key areas require further investigation:
The following Graphviz diagram illustrates the experimental workflow for evaluating Dp-3G immunomodulation:
Diagram 2: Dp-3G Immunomodulation Experimental Workflow. This diagram outlines the key methodological steps for evaluating the immunomodulatory effects of Delphinidin-3-glucoside across different experimental systems.
Delphinidin-3-glucoside chloride represents a naturally occurring immunomodulatory compound with significant potential for therapeutic development. The comprehensive application notes and protocols provided herein establish a foundation for standardized evaluation of Dp-3G effects on macrophage function and immune checkpoint regulation. Through implementation of these detailed methodologies, researchers can advance our understanding of Dp-3G's mechanisms of action and explore its translational applications in inflammatory diseases and cancer immunotherapy. The integration of quantitative data analysis with visual representations of signaling pathways and experimental workflows facilitates knowledge dissemination and collaborative research efforts in this emerging field.
Delphinidin-3-glucoside (D3G) is an anthocyanin compound belonging to the flavonoid class of plant pigments, responsible for the blue, purple, and red coloration in various fruits and vegetables. As a promising chemopreventive agent, D3G has attracted significant scientific interest for its potential applications in colorectal cancer research and drug development. The compound consists of a delphinidin aglycone moiety linked to a glucose molecule at the 3-O-position, which significantly influences its stability and bioavailability compared to the aglycone form [1]. D3G is abundantly present in various dietary sources including berries, grapes, eggplants, and red wine, making it an attractive candidate for nutraceutical development and chemoprevention strategies [2] [3].
Research conducted over the past decade has demonstrated that D3G exerts multifaceted anticancer effects through diverse molecular mechanisms. In the context of colorectal cancer, particularly in established cell lines such as HCT-116 and HT-29, D3G has shown remarkable abilities to modulate critical cellular processes including proliferation, apoptosis, immune checkpoint regulation, and metastatic potential [4] [5]. These application notes provide a comprehensive compilation of experimental data, optimized protocols, and technical considerations for investigating the effects of D3G on colorectal cancer cell viability and related molecular mechanisms, specifically tailored for researchers and drug development professionals.
Delphinidin-3-glucoside (molecular formula: C~21~H~21~O~12~Cl) features a characteristic flavylium cation structure consisting of two benzoyl rings (A and B) separated by a heterocyclic ring (C) [1]. The compound possesses multiple hydroxyl groups at the 3', 4', 5, 5', and 7 positions, contributing to its strong antioxidant capacity and molecular interactions with biological targets. The glucoside moiety at the C-3 position significantly enhances water solubility compared to the aglycone form, while also influencing metabolic stability and cellular uptake [2].
Table 1: Physicochemical Properties of Delphinidin-3-Glucoside Chloride
| Property | Specification | Experimental Implications |
|---|---|---|
| Molecular Weight | 493.84 g/mol | Appropriate for cellular uptake |
| Solubility | Soluble in water, methanol, DMSO (limited) | Aqueous stock solutions recommended; DMSO stocks should not exceed 0.5% in final treatment media |
| Stability | pH-dependent; stable at acidic pH (3-4); degrades at neutral/basic pH | Prepare fresh stock solutions in acidic buffer (pH 3.5-4.0); avoid repeated freeze-thaw cycles |
| Storage | -20°C or -80°C protected from light | Light-sensitive; use amber vials or foil-wrapped containers |
| Purity Standards | >95% for experimental use | HPLC verification recommended for quantitative studies |
Proper handling and storage conditions are critical for maintaining D3G integrity and experimental reproducibility. Stock solutions should be prepared in acidified solvents (pH 3.5-4.0) to prevent degradation of the flavylium cation structure [1]. For long-term storage, aliquoting solutions at concentrations of 10-100 mM in amber vials at -80°C is recommended, with avoidance of repeated freeze-thaw cycles. In cell culture applications, working solutions should be prepared immediately before use and pH-adjusted to physiological conditions through dilution in culture media [4]. It is essential to include vehicle controls matched for pH and solvent composition to account for potential artifacts in experimental outcomes.
The antiproliferative effects of D3G have been systematically evaluated in various colorectal cancer cell lines, demonstrating dose-dependent cytotoxicity with varying sensitivity across different cell types. The HCT-116 and HT-29 cell lines have emerged as particularly relevant models for investigating D3G mechanisms, with comprehensive studies establishing specific IC~50~ values and time-response relationships [4] [5]. The cytotoxicity profiles indicate that D3G exhibits selective toxicity toward cancer cells while showing reduced effects on normal colon cells, suggesting a potential therapeutic window for further development [6].
Table 2: Cytotoxicity Profiles of Delphinidin-3-Glucoside in Colorectal Cancer Models
| Cell Line | IC~50~ Value (μg/mL) | IC~50~ Value (μM)* | Experimental Conditions | Key Observations |
|---|---|---|---|---|
| HCT-116 | 396 ± 23 | ~802 μM | 24-hour treatment; CellTiter 96 AQueous One Solution Assay | Microsatellite instable phenotype; moderate sensitivity |
| HT-29 | 329 ± 17 | ~666 μM | 24-hour treatment; CellTiter 96 AQueous One Solution Assay | Chromosomal instability phenotype; higher sensitivity |
| CCD-18Co (Normal Colon) | Selective index: 14 (HCT-116) 9 (HT-29) | N/A | 24-hour treatment; comparative assessment | Favorable selectivity index >3 indicates cancer cell specificity |
| DLD-1 | ~100 μM (delphinidin aglycone) | ~100 μM | 24-hour treatment; migration/invasion assays | Significant inhibition of metastatic potential observed |
Note: Molecular weight conversion factor for D3G is approximately 493.84 g/mol. Delphinidin aglycone shows enhanced potency with IC~50~ of 242 ± 16 μg/mL (~842 μM) in HCT-116 cells [4]
Protocol Title: Assessment of D3G Cytotoxicity in Colorectal Cancer Cell Lines Using Metabolic Viability Assays
Principle: This protocol measures the concentration-dependent effects of D3G on cellular metabolic activity using tetrazolium-based reduction assays, providing quantitative IC~50~ determination for treatment standardization.
Materials Required:
Procedure:
Technical Notes:
A groundbreaking aspect of D3G activity in colorectal cancer models involves its immunomodulatory potential through regulation of immune checkpoint proteins. Research has demonstrated that D3G significantly reduces protein expression of programmed death-ligand 1 (PD-L1) in HCT-116 cells, with comparable effects observed for its metabolite delphinidin aglycone [4] [5]. This effect is particularly significant given the clinical relevance of PD-1/PD-L1 axis inhibition in modern immunotherapy approaches for mismatch repair-deficient colorectal cancers [4]. The ability of D3G to modulate immune checkpoints suggests potential applications in combination immunotherapy strategies aimed at overcoming tumor-induced immune suppression.
The molecular docking studies indicate that D3G interacts directly with immune checkpoint proteins, showing binding potential with both PD-1 and PD-L1 [4]. This direct interaction provides a mechanistic basis for the observed downregulation of PD-L1 expression in cancer cells and subsequent enhancement of immune-mediated tumor cell killing. When tested in co-culture systems combining peripheral blood mononuclear cells (PBMCs) with HCT-116 or HT-29 cells, D3G treatment reduced PD-1 expression on immune cells by 50% and 51% respectively, demonstrating a dual effect on both tumor and immune compartments [4] [5].
Protocol Title: Evaluation of D3G Effects on PD-L1 Expression in Colorectal Cancer Cells
Principle: This protocol outlines the procedure for assessing PD-L1 protein expression changes in colorectal cancer cells following D3G treatment using Western blot analysis and fluorescence-based quantification.
Materials Required:
Procedure:
Technical Notes:
D3G exerts its anticancer effects through multi-target mechanisms involving modulation of several critical signaling pathways dysregulated in colorectal cancer. The compound has been shown to inhibit key proliferative and survival signaling cascades, including the ERK1/2 MAPK and PI3K/AKT pathways in ovarian cancer models, with similar mechanisms likely operational in colorectal malignancies [2]. Additionally, D3G treatment upregulates caspase activity (caspases 3, 8, and 9) while decreasing anti-apoptotic Bcl-2 protein expression, promoting mitochondrial-mediated apoptosis in colorectal cancer cells [2].
Research has identified that D3G and its metabolites modulate the nuclear factor E2-related factor 2/antioxidant response element (Nrf2/ARE) signaling system, enhancing the expression of phase II antioxidant enzymes and contributing to chemopreventive effects [3]. The compound also demonstrates significant anti-inflammatory activity through inhibition of NF-κB signaling and subsequent reduction of pro-inflammatory mediators such as COX-2 [7]. These pleiotropic mechanisms collectively contribute to the observed anticancer effects across multiple colorectal cancer models.
Figure 1: Molecular Targets and Signaling Pathways Modulated by Delphinidin-3-Glucoside in Colorectal Cancer Models
Figure 2: Experimental Workflow for Comprehensive Analysis of D3G Mechanisms
The chemical stability of D3G presents a significant consideration in experimental design, as the compound demonstrates pH-dependent degradation with optimal stability in acidic conditions (pH 3-4) and reduced stability at physiological pH [2] [1]. This characteristic necessitates careful planning of stock solution preparation and treatment protocols to ensure consistent compound exposure throughout experiments. Research indicates that D3G undergoes rapid metabolism in biological systems, with hydrolysis to delphinidin aglycone and subsequent conversion to gallic acid and other phenolic metabolites [4]. These metabolic transformations importantly influence biological activity, as evidenced by the differential potency of D3G compared to its metabolites in various assay systems.
Bioavailability assessments conducted in human clinical trials have demonstrated that D3G reaches maximum plasma concentrations approximately 1-2 hours after ingestion, with relatively low absolute bioavailability reported at 0.14% [3]. The compound undergoes extensive phase II metabolism, forming glucuronide and sulfate conjugates that may influence biological activity. When designing in vitro experiments, consideration of these metabolic transformations is essential, and inclusion of major metabolites (delphinidin aglycone and gallic acid) as experimental controls is recommended to comprehensively evaluate biological effects [4].
Delphinidin-3-glucoside chloride represents a promising multifaceted agent for colorectal cancer research, demonstrating significant effects on HCT-116 and HT-29 cell viability through diverse mechanisms including proliferation inhibition, apoptosis induction, cell cycle modulation, and immune checkpoint regulation. The comprehensive data and protocols provided in these application notes establish a solid foundation for standardized investigation of this compound in colorectal cancer models.
The experimental approaches outlined enable researchers to systematically evaluate both efficacy and mechanisms of D3G, while the technical considerations facilitate optimization of study design and interpretation. The unique immunomodulatory properties of D3G, particularly regarding PD-1/PD-L1 axis modulation, present compelling opportunities for developing novel combination strategies with existing immunotherapies. Further investigation of this natural compound may yield valuable insights into innovative approaches for colorectal cancer prevention and treatment, potentially contributing to the development of less toxic therapeutic options with multi-target mechanisms of action.
While a specific stability study for delphinidin-3-glucoside chloride at -20°C was not found, general evidence strongly supports the use of low temperatures for anthocyanin storage.
The stability of delphinidin-3-glucoside is influenced by several chemical and environmental factors beyond temperature. The table below summarizes the primary concerns and recommended actions.
| Factor | Impact on Stability | Recommended Practice |
|---|---|---|
| Temperature | High temperatures accelerate degradation [1]. | Store aliquots at -20°C or -80°C; avoid repeated freeze-thaw cycles. |
| pH | More stable in acidic conditions; unstable at neutral/weakly acidic pH [2] [3] [1]. | Dissolve or dilute in acidified solvents (e.g., methanol with 0.1% HCl). |
| Light | Exposure to light causes degradation; dark storage inhibits loss [1]. | Use amber vials or wrap containers in foil; store in dark. |
| Oxygen | Presence of oxygen can promote oxidation. | Store solutions under inert gas (e.g., nitrogen); fill container headspace. |
| Co-factors | Stability in neutral pH can be enhanced by co-pigmentation [3]. | For specific assays, consider co-pigments like chlorogenic acid [1]. |
You can establish the stability of your specific compound under your storage conditions with the following experimental workflow. The core of the method is to use High-Performance Liquid Chromatography (HPLC) to quantify the compound over time.
Detailed Methodology:
Sample Preparation:
Storage and Sampling:
Analysis by HPLC [1]:
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid degradation in storage | Inappropriate solvent pH; light exposure; oxidation. | Ensure solvent is adequately acidified; use amber vials; store under inert gas. |
| Low recovery after thawing | Compound adsorption to vial walls; degradation during thaw. | Use silanized vials; ensure complete and rapid resuspension after thawing. |
| Multiple peaks in HPLC | Chemical degradation forming new compounds; impurity. | Compare with a fresh standard; optimize storage conditions to prevent degradation. |
To summarize the key technical support information:
Delphinidin-3-glucoside chloride is an anthocyanin, a class of compounds known for their vivid colors but also for their sensitivity to environmental conditions [1] [2]. Its stability is primarily challenged by several key factors, which are summarized in the table below.
| Factor | Effect on Dp3G Stability | Supporting Evidence |
|---|---|---|
| Temperature | Stability decreases as temperature increases; degradation accelerates significantly at higher temperatures. | General stability profiling of delphinidin indicates high temperature is a key degradation factor [2]. |
| Light | Exposure to light, particularly UV light, can lead to rapid degradation and color loss. | Anthocyanins are highly sensitive to light, requiring storage and handling in the dark [1] [2]. |
| Oxygen | Presence of oxygen promotes oxidative degradation; anaerobic conditions are crucial for stability. | Aerobic in vitro studies are not good models for anthocyanin stability; anoxia is required to prevent breakdown [3]. |
| pH | Stability is highest in acidic conditions; neutral to basic pH leads to significant degradation. | Anthocyanins are stable in acidic media but degrade at physiological or basic pH [2]. |
Here are answers to specific technical questions your users might encounter, presented in a FAQ format.
Q: I suspect my Dp3G stock solution has degraded. How can I confirm this? A: The most direct method is to use High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Compare a fresh sample of your stock solution with the suspect one. A degradation of Dp3G will typically show two key signs:
Q: What is the best way to prepare and store a long-term Dp3G stock solution? A: To maximize the shelf-life of your stock solution:
Q: My cell culture media has a neutral pH. How can I add Dp3G without causing immediate degradation? A: This is a common challenge. The recommended strategy is a two-step dilution:
For researchers who need to rigorously quantify Dp3G stability under their specific culture conditions, the following protocol is recommended.
Aim: To determine the degradation kinetics of Dp3G in a specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂).
Materials:
Method:
The diagram below outlines a logical workflow for diagnosing and addressing Dp3G degradation issues in an experimental setting.
The following table summarizes key physical characteristics and solvent information for Delphinidin 3-glucoside chloride as provided by chemical suppliers and research publications.
| Property | Detail | Source / Context |
|---|---|---|
| Molecular Formula | C21H21ClO12 | [1] [2] [3] |
| Molecular Weight | 500.84 g/mol | [1] [2] [3] |
| CAS Number | 6906-38-3 | [1] [2] [4] |
| Appearance | Purple to black solid; Powder | [1] [3] |
| Solubility in DMSO | 100 mg/mL (199.66 mM) | [1] |
| Recommended Stock Solvent | Acidified Methanol (0.01% HCl) | [4] |
| Storage Condition | -20°C, sealed, away from moisture and light | [1] [2] [3] |
Here are detailed methodologies for preparing stock solutions of Delphinidin 3-glucoside chloride, which you can adapt for your specific assays.
This method is suitable for in vitro cell culture studies [1].
This protocol creates a solution suitable for animal administration via oral gavage (i.g.) or intravenous injection (i.v.), based on methodologies from published studies [1] [2].
The flowchart below outlines a logical process for selecting the correct solvent based on your experimental goals.
Q1: Why is my Delphinidin 3-glucoside chloride solution changing color or precipitating? Anthocyanins like Delphinidin 3-glucoside are pH-sensitive and can degrade or change structure at neutral to basic pH [5]. Ensure you are using the recommended solvents (DMSO or acidified methanol). Always prepare fresh stock solutions when possible and avoid repeated freeze-thaw cycles. If precipitation occurs in aqueous buffers, consider adding the stock solution to the buffer while vortexing to improve dispersal.
Q2: What is the stability of the compound in solution? For long-term storage, the solid compound must be kept at -20°C, sealed, and protected from light and moisture [1] [3]. Once dissolved, stock solutions in DMSO are best used quickly. Supplier handling instructions suggest that DMSO stock solutions can be stored at -80°C for 6 months or -20°C for 1 month [1].
Q3: The compound does not seem to be active in my cell-based assay. What could be wrong? First, verify the solubility and stability of your stock solution. Furthermore, note that Delphinidin 3-glucoside is a glycoside and its bioavailability and activity can be influenced by cellular uptake mechanisms [5]. Confirm that your experimental concentrations are within the active range reported in literature (e.g., IC₅₀ of 2.37 µM for EGFR [1] [6], and effective concentrations between 10-100 µM in various cell lines [1]).
The table below summarizes the effective concentrations of D3G for inducing apoptosis in various human cancer cell lines, based on in vitro studies.
| Cell Line / Model | Cancer Type | Effective Concentration (μM) | Key Apoptotic Markers / Effects Observed | Citation |
|---|---|---|---|---|
| B Cell Chronic Lymphocytic Leukaemia (B CLL) | Leukaemia | 30 - 100 μM | Redox-sensitive caspase-3 activation. [1] | |
| MDA-MB-231 & MCF-7 | Breast Cancer | 40 μM | ↓ pAKT, ↑ Cyt c, ↑ caspase-3, ↑ Bax, ↓ Bcl-2. [1] | |
| ES2 Ovarian Clear Cell Carcinoma | Ovarian Cancer | Not Specified | Inhibition of ERK1/2 MAPK and PI3K/AKT pathways. [2] | |
| MDA-MB-231-Luc-GFP (in vivo xenograft) | Breast Cancer | 40 mg/kg/day (i.g.) | Inhibition of tumor growth. [1] | |
| General Cancer Cell Lines (Lung, Breast, Ovarian) | Various | Not Specified | Anti-proliferative and pro-apoptotic effects. [2] | |
| HUVECs (Model for Endothelial Dysfunction) | Non-Cancer | 1 - 100 μM | Inhibition of oxLDL-induced endothelial dysfunction. [1] |
D3G induces apoptosis through multiple pathways, and the following diagram illustrates the key mechanisms:
Key mechanisms based on the diagram and literature include:
Here are standard protocols for detecting apoptosis, which can be used to validate D3G's effects.
This is a highly sensitive and popular HTS-compatible assay [3].
This assay detects early apoptotic events by measuring phosphatidylserine (PS) exposure on the cell surface [4].
Q: I see no significant apoptosis in my cell line at the suggested concentrations. What could be wrong?
Q: My negative control shows high background in the caspase assay. How can I reduce it?
Q: The Annexin V signal is weak. How can I improve it?
Q: How does the stability of D3G in cell culture media affect my results?
Delphinidin 3-glucoside (D3G) is an anthocyanin, a type of water-soluble flavonoid pigment. Its core structure is the aglycone delphinidin attached to a glucose molecule [1]. Under physiological conditions (pH 7.4, 37°C), D3G is intrinsically unstable and rapidly degrades.
A major identified degradation product and metabolite is gallic acid (3,4,5-trihydroxybenzoic acid) [2]. The degradation is surprisingly fast, with one study reporting a half-life of approximately 30 minutes for the aglycone delphinidin in cell culture medium [2].
The following diagram outlines the metabolic relationship and the core experimental finding:
The table below summarizes selected quantitative data and biological activities for D3G and its metabolite, gallic acid, from the search results.
| Compound | Key Biological Activity / Parameter | Experimental System / Context | Quantitative Result / Notes |
|---|---|---|---|
| Delphinidin 3-glucoside | EGFR Inhibition [3] | In vitro enzyme assay | IC₅₀ = 2.37 µM |
| Induction of Apoptosis [3] | B-cell chronic lymphocytic leukemia (B-CLL) cells | Effective at 30-100 µM; acts via caspase-3 activation | |
| Phytoestrogen Activity [3] | Binding to ERβ receptor | IC₅₀ = 9.7 µM | |
| Antioxidant / Cell Protection [2] | Cultured Human Umbilical Vein Endothelial Cells (HUVECs) | Low, biologically relevant concentrations (100 nM - 1 µM) are protective and increase glutathione. High concentrations (e.g., 100 µM) can be cytotoxic/pro-oxidant. | |
| Delphinidin (Aglycone) | Degradation Rate [2] | Phenol red-free tissue culture medium (pH 7.4, 37°C) | Half-life (t₁/₂) ~30 minutes |
| Gallic Acid | Antioxidant / Cell Protection [2] | Cultured Human Umbilical Vein Endothelial Cells (HUVECs) | Shows a similar hormetic profile to delphinidin: protective at low concentrations (100 nM - 1 µM), cytotoxic at high levels (100 µM). |
Here are detailed methodologies for key experiments relevant to studying D3G and gallic acid.
This method is used to study the stability of delphinidin and identify its degradation products, like gallic acid.
This protocol is used to evaluate the hormetic effects (protective at low doses, toxic at high doses) of D3G, delphinidin, and gallic acid.
Issue: Inconsistent Biological Activity
Issue: Difficulty Detecting Expected Metabolites
Is D3G really light-sensitive? Yes, absolutely. Anthocyanins, including D3G, are highly susceptible to degradation when exposed to light. One study showed that an ethanolic anthocyanin extract degraded via zero-order kinetics when exposed to sunlight, indicating a rapid and constant rate of degradation, unlike the slower, first-order kinetics observed when stored in the dark [1].
What is the best way to store D3G solutions? Solutions should be stored in dark conditions (e.g., amber vials wrapped in aluminum foil) at low temperatures. Research confirms that storage in the dark or cold significantly enhances stability compared to room temperature or light-exposed conditions [1].
Are there any methods to improve D3G's stability during experiments? Yes, copigmentation is an effective method. A 2022 study demonstrated that forming a complex with Soybean Protein Isolate-7s (SPI-7s) significantly improved the light and thermal stability of D3G, especially at acidic pH (2.8) [2].
The following table summarizes quantitative data on anthocyanin stability under different light conditions, which is directly applicable to D3G handling [1].
| Storage Condition | Degradation Kinetics | Relative Stability |
|---|---|---|
| Sunlight | Zero-order kinetics | Least stable |
| Ambient (Shadow) | First-order kinetics | Moderately stable |
| Darkness | First-order kinetics | Moderately stable |
| Cold (e.g., 4°C) | First-order kinetics | Most stable |
This methodology details how to create a stable D3G complex with Soybean Protein Isulate-7s (SPI-7s) based on published research [2].
Copigmentation Rate (%) = [(A - A₀) / A₀] × 100A = Absorbance of the SPI-7s-D3G complexA₀ = Absorbance of the D3G solution alone (control)| Problem | Potential Cause | Solution |
|---|---|---|
| Rapid degradation of D3G solution | Exposure to light during preparation or storage | Use amber glassware or foil-wrap all containers. Perform procedures in dim light. |
| Low copigmentation rate | Suboptimal pH or reaction conditions | Ensure the PBS buffer is at pH 2.8. Verify the incubation temperature and duration. |
| Inconsistent absorbance readings | Protein-anthocyanin complex not forming properly | Confirm the purity and concentration of both SPI-7s and D3G. Ensure the solution is properly mixed. |
The diagram below illustrates the light-induced degradation pathway of anthocyanins like D3G, which explains the need for strict light protection.
This mechanism shows that upon absorbing light, D3G enters a highly energetic, excited state. This triggers an ultrafast proton transfer reaction, leading to the formation of different molecular structures and eventual breakdown into colorless, degraded products [3].
To ensure experimental integrity with D3G, consistently follow these core practices:
| Parameter | Recommended Value | Context & Additional Notes |
|---|---|---|
| Stock Solvent [1] | DMSO | Anhydrous, cell culture grade. |
| Stock Concentration [1] | 100 mg/mL | Equivalent to ~200 mM. This is a standard, highly concentrated stock. |
| Final DMSO Concentration in Cell Culture [2] [3] | ≤ 1% (v/v) | A common and well-tolerated concentration for in vitro assays. |
| Storage Conditions [1] [2] | -20°C to -80°C, sealed, protected from light and moisture | Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation [2]. |
The following workflow outlines the recommended procedure for preparing and using the stock solution, integrating key steps to ensure stability and experimental validity.
To ensure your results are reliable and reproducible, here are detailed methodologies for key experiments, including the critical vehicle control.
This protocol is adapted from general cell viability principles and specific anthocyanin research [2].
This protocol is based on methods used to study the mechanism of Delphinidin 3-glucoside [1] [4].
What is the maximum safe concentration of DMSO for my cell lines? While ≤1% (v/v) is generally safe for most mammalian cell lines [2] [3], this can vary. It is critical to empirically determine the tolerance of your specific cell line by running a vehicle control curve (e.g., 0.1%, 0.5%, 1% DMSO) alongside a viability assay.
My Delphinidin 3-glucoside solution has changed color or precipitated. What should I do? Anthocyanins are sensitive to light, oxygen, and pH. Do not use the solution. Color change suggests degradation, and precipitation indicates instability. Always prepare fresh aliquots, protect stocks from light and moisture, and avoid repeated freeze-thaw cycles. Consider storing aliquots under inert gas [2].
The biological activity of my compound seems low or inconsistent. What could be wrong?
| Parameter | Recommended Setting | Rationale & Considerations |
|---|---|---|
| Cell Seeding Density | 2,000 cells/well (for 96-well plate) | Provides consistent linear viability across various time points (24, 48, 72h); prevents signal saturation or weak signals [1]. |
| D3G Solvent & Concentration | DMSO ≤ 0.3125% (v/v) | Higher DMSO causes cytotoxicity; 0.3125% is generally safe, but limit varies by cell line and exposure time [1]. |
| Serum in Media During MTT Incubation | Use serum-free media | Prevents background interference from serum components during formazan formation [2]. |
| Incubation Time with MTT Reagent | 3-4 hours at 37°C | Standard time for formazan crystal formation; ensure incubation is protected from light [2] [3]. |
| Formazan Solubilization | Use recommended solvent (e.g., SDS-HCl in isopropanol) | Critical for dissolving crystals fully; gentle pipetting or extended shaking may be needed [2]. |
| Absorbance Measurement | 570 nm (reference: 630 nm) | Standard detection wavelength; read plates within 1 hour after solubilization [2] [3]. |
Here is a core protocol adapted for D3G testing [2] [3]:
If using a new cell line, optimize density as follows [1]:
Q1: Why do I get high background or inconsistent results between replicates?
Q2: My D3G shows no cytotoxic effect, even at high concentrations. What could be wrong?
Q3: Is the IC50 value sufficient to report my findings?
The following diagram outlines the core experimental workflow and key decision points for troubleshooting.
The table below summarizes the specific IC50 values found in the scientific literature for D3G. Please note that these values are highly dependent on the experimental conditions, such as the duration of treatment.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time | Citation |
|---|---|---|---|---|
| HCT-116 | Colorectal Cancer | 396 ± 23 µg/mL | 24 hours | [1] |
| HT-29 | Colorectal Cancer | 329 ± 17 µg/mL | 24 hours | [1] |
The following workflow outlines the general method used to generate IC50 data, which you can adapt for your experiments with D3G on other cell lines.
Q1: Why might I get different IC50 values for the same cell line? IC50 values can vary significantly based on several factors, including:
Q2: The IC50 for my cell line is not listed. What should I do? You will need to determine it empirically. Follow the standard protocol above, testing a wide range of D3G concentrations (for example, from 50 µg/mL to 600 µg/mL) on your specific cell line to generate a dose-response curve.
Q3: Are there strategies to improve the bioavailability of D3G in vitro? Yes, research suggests that the bioavailability and stability of anthocyanins like D3G can be enhanced using nano-delivery systems (e.g., nano-capsules) or by co-administration with compounds like α-casein [2].
| Compound Name | Reported IC₅₀ for EGFR | Key Experimental Findings & Comparative Data | Cell Lines / Model Used | Citations |
|---|---|---|---|---|
| Delphinidin-3-O-glucoside (D3G) | 2.37 µM [1] [2] [3] | Potent inhibition of EGFR tyrosine kinase activity; induces apoptosis in chronic lymphocytic leukemia; inhibits tumor growth in mouse xenograft models [1]. | A431 (vulva carcinoma), B-CLL, MDA-MB-231 (breast cancer) xenografts [1] | |
| Delphinidin (aglycone) | Not explicitly quantified (less than D3G) | Inhibits EGFR tyrosine kinase; found to be a more potent inhibitor than Malvidin [3]. | A431 (vulva carcinoma) [3] | |
| Cyanidin (aglycone) | Not explicitly quantified | Inhibits EGFR tyrosine kinase; found to be a more potent inhibitor than Malvidin [3]. | A431 (vulva carcinoma) [3] | |
| Malvidin (aglycone) | >100 µM | Showed little to no inhibitory activity on EGFR tyrosine kinase up to 100 µM [3]. | A431 (vulva carcinoma) [3] | |
| Malvidin-3-glucoside | >100 µM | Showed no effect on tumor cell growth or EGFR tyrosine kinase activity up to 100 µM [3]. | A431 (vulva carcinoma) [3] |
The comparative data is supported by several key studies that provide insights into the mechanisms and experimental protocols.
A foundational study directly compared the ability of different anthocyanidins (the aglycone forms) to inhibit EGFR isolated from A431 cells, which overexpress the receptor [3].
Research on D3G has extended beyond isolated enzyme assays to demonstrate its effects in cellular and animal models.
The anticancer activity of D3G is linked to its ability to interact with multiple molecular targets and signaling pathways, as illustrated below.
This diagram illustrates the multi-targeted mechanism by which D3G exerts its anti-cancer effects, primarily through direct EGFR inhibition and downstream signaling disruption.
The table below summarizes the antioxidant performance of Delphinidin 3-glucoside chloride (Dp3g) and other common flavonoids from key assays.
| Flavonoid Compound | Assay Type | Key Findings & Performance | Structural Features |
|---|---|---|---|
| Delphinidin 3-glucoside chloride (Dp3g) | ORAC, TEAC, Cellular Anti-inflammatory | Potent antioxidant; reduces vascular inflammation (VCAM-1/ICAM-1) [1]. Higher activity in non-acylated fruit anthocyanins [1]. | Aglycone: Delphinidin. Three OH groups on B-ring. Glycoside: 3-O-glucoside [2] [3] [4]. |
| Cyanidin 3-glycosides (e.g., Cyanidin 3-glucoside) | ORAC, TEAC, Cellular Anti-inflammatory | Shows high, but generally lower, activity than delphinidin-based anthocyanins [1]. | Aglycone: Cyanidin. Two OH groups on B-ring. |
| Quercetin (Aglycone) | ABTS, Electrochemical (CV), Enzyme Inhibition | Powerful antioxidant; high radical scavenging capacity and multifunctional bioactivity [5] [6]. | Flavonol aglycone. Catechol group on B-ring, C2-C3 double bond with 3-OH [5]. |
| Rutin (Quercetin-3-O-rutinoside) | ABTS, DPPH, FRAP, Electrochemical, Enzyme Inhibition | Good antioxidant activity, but often lower than its aglycone, quercetin [5] [6]. | Glycosylated at C-3, which can modulate activity. |
| Dihydroquercetin | ABTS Decolorization & Lag-time | Exhibits additive/mildly subadditive effects when combined with α-tocopherol [5]. | Lacks C2-C3 double bond, which can influence conjugation and reactivity. |
To ensure your research is reproducible, here are the methodologies behind the critical findings mentioned above.
The antioxidant efficacy of a flavonoid is largely determined by its molecular structure. The diagram below illustrates key structural features and their impact on activity.
The primary mechanism through which these flavonoids exert antioxidant effects is by donating a hydrogen atom or an electron to stabilize free radicals. The presence of key structural features like the catechol group in the B-ring and a C2-C3 double bond in conjugation with a 4-carbonyl group enhances this electron-donating capacity and the stability of the resulting radical, making compounds like quercetin and delphinidin particularly potent [1] [4].
Beyond simple radical scavenging, Delphinidin 3-glucoside chloride exhibits beneficial biological activity by modulating specific cellular pathways, particularly in the context of cardiovascular inflammation.
Research shows that Delphinidin 3-glucoside chloride and other anthocyanins can reduce the expression of vascular adhesion molecules (VCAM-1 and ICAM-1) in human endothelial cells under inflamed conditions. This action helps inhibit the adhesion of monocytes to the endothelium, which is a pivotal early step in the development of atherosclerosis [1].
The following table summarizes the key experimental findings on the mechanisms and effects of Delphinidin 3-glucoside chloride (D3G) from in vitro and in vivo studies.
| Aspect | Experimental Findings for Delphinidin 3-Glucoside | Model System | References |
|---|---|---|---|
| General Cell Death Mechanisms | Induces mitochondrial dysfunction; activates caspase cascades; modulates pro/anti-apoptotic proteins (e.g., ↑Bax, ↓Bcl-2). | Preclinical models (in vitro, in vivo) | [1] [2] |
| Targeted Signaling & Pathways | Inhibits EGFR (IC50: 2.37 µM); modulates pAKT/IRF1/HOTAIR pathway; downregulates immune checkpoints PD-1/PD-L1. | HUVECs, breast cancer cells, B-cell chronic lymphocytic leukemia (B CLL) | [3] [4] [5] |
| Quantitative Cytotoxicity (IC50) | HCT-116 (Colorectal Cancer): 396 µg/mL; HT-29 (Colorectal Cancer): 329 µg/mL; B CLL Cells: Induces apoptosis at 30-100 µM. | Human cancer cell lines | [3] [4] [5] |
| In Vivo Efficacy | Dose of 40 mg/kg/day (oral gavage) for 25 days inhibited tumor growth in MDA-MB-231 breast cancer xenograft mouse models. | Athymic BALB/c mice | [4] [5] |
To experimentally verify the induction of apoptosis, researchers use several standard laboratory protocols. The table below outlines two foundational methods.
| Protocol | Key Principle | Key Reagents/Steps |
|---|
| Annexin V / Propidium Iodide (PI) Staining | Detects phosphatidylserine (PS) exposure on the outer leaflet of the cell membrane (early apoptosis) and loss of membrane integrity (necrosis). | 1. Harvest and wash cells. 2. Incubate with Annexin V-FITC and PI in binding buffer for 15 min in the dark. 3. Analyze by flow cytometry within 1 hour. [6] [7] | | TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling strand breaks with fluorescent nucleotides. | 1. Fix cells with paraformaldehyde. 2. Permeabilize cells with detergent. 3. Incubate with TdT enzyme and labeled nucleotides to tag DNA breaks. 4. Analyze by flow cytometry or microscopy. [6] |
The diagram below integrates findings from the search results to illustrate the multi-targeted approach through which Delphinidin 3-glucoside is reported to induce apoptosis in cancer cells.
| Feature | Delphinidin-3-O-glucoside (D3G) | Cyanidin-3-O-glucoside (C3G) |
|---|---|---|
| PD-L1 Expression Inhibition | Decreased PD-L1 protein in HCT-116 colorectal cancer cells [1] | Decreased PD-L1 fluorescence intensity by 39% in HCT-116 cells [1] |
| PD-1 Expression Inhibition | Decreased PD-1 expression in PBMCs co-cultured with HCT-116 and HT-29 cells by 50% and 51% [1] | Decreased PD-1 expression in PBMCs co-cultured with HCT-116 and HT-29 cells by 39% and 26% [1] |
| Molecular Docking Potential | Data not specifically highlighted for PD-1/PD-L1 in search results | Showed highest potential to inhibit PD-1 (-6.8 kcal/mol) and PD-L1 (-9.6 kcal/mol) [1] |
| Other Key Anticancer & Immunomodulatory Effects | - Modulates pathways like PI3K/Akt, ERK, and NF-κB [2] [3]
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
The following diagram synthesizes the key mechanisms through which D3G and C3G are reported to exert their anticancer and immunomodulatory effects, based on the reviewed literature.
The diagram above illustrates the multi-faceted mechanisms through which these anthocyanins act. Below is a brief explanation of the key pathways for further clarity.
The anti-inflammatory action of Delphinidin-3-glucoside involves modulation of multiple key signaling pathways and targets, which differs from the more targeted mechanism of many standard drugs.
The table below outlines the primary anti-inflammatory mechanisms identified for D3G in preclinical studies.
| Target/Pathway | Mechanism of Action | Experimental Evidence |
|---|---|---|
| TNF-α Signaling | Inhibits TNF-α and its receptor interaction [1]. | Computational docking showed binding to TNF-α receptor, potentially blocking signaling [1]. |
| EGFR | Directly inhibits EGFR activity [2]. | In vitro assay showed inhibition with an IC50 of 2.37 µM [2]. |
| pAKT/IRF1/HOTAIR Pathway | Modulates this pathway to exert anti-tumor and anti-inflammatory effects [2]. | Identified as a key mechanism in a product description for a commercial research sample [2]. |
| Oxidative Stress | Acts as a potent antioxidant, neutralizing free radicals [3]. | Common property of anthocyanins; reduces oxidative stress that drives inflammation [4] [3]. |
| Cellular Senescence & Lipid Metabolism | Suppresses senescence-induced lipid accumulation in liver cells [5]. | In vitro study on HepG2 cells; reversed expression of senescence- and fat oxidation-related genes [5]. |
For a visual summary of these multi-targeted mechanisms, see the following pathway diagram.
The following table places D3G's known quantitative data alongside information for common anti-inflammatory drugs. This highlights where D3G shows promise and where data is lacking for a full comparison.
| Compound / Drug | Class / Category | Key Molecular Targets | Reported Potency (IC50) | Primary Clinical Use |
|---|---|---|---|---|
| Delphinidin-3-glucoside | Anthocyanin (Natural Flavonoid) | TNF-α Receptor, EGFR, pAKT/IRF1 [2] [1] | EGFR: 2.37 µM [2] | Research compound; not a clinical drug [2]. |
| Ibuprofen (Advil) | Non-Steroidal Anti-inflammatory Drug (NSAID) [6] | Cyclooxygenase-1 & 2 (COX-1/2) [6] | Not specified in search results. | Pain, Fever, Inflammation [6]. |
| Hydroxychloroquine | Disease-Modifying Antirheumatic Drug (DMARD) [6] | Toll-like receptors, Autophagy; precise mechanism not fully elucidated [6] | Not specified in search results. | Rheumatoid Arthritis, Lupus, Malaria [6]. |
| Infliximab | Biologic / TNF-α Inhibitor [1] | TNF-α [1] | High affinity for TNF-α (in-silico data) [1] | Autoimmune diseases (e.g., RA, IBD) [1]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies on D3G.
The data suggests that Delphinidin-3-glucoside operates through a multi-targeted, "network pharmacology" approach common to many natural flavonoids [4] [7]. This contrasts with standard drugs like ibuprofen or infliximab, which are designed for high specificity against a single target.
A significant limitation in the current literature is the lack of direct, side-by-side comparative studies in identical experimental systems. Furthermore, while standard drugs have extensive human clinical trial data, research on D3G is primarily confined to in vitro and animal models. Its low bioavailability, as noted for anthocyanins in general, remains a major challenge for therapeutic development [4].
| Parameter | Value | Experimental Context |
|---|---|---|
| ERβ Binding (IC₅₀) | 9.7 µM | Phytoestrogen activity; binding to ERβ [1] [2] [3] |
| EGFR Inhibition (IC₅₀) | 2.37 µM | Inhibition of EGFR tyrosine kinase activity [1] [2] [3] |
| In Vivo Antitumor Efficacy | 40 mg/kg/day | Inhibited growth of xenografted breast tumors in mice [2] |
| In Vitro Apoptosis Induction | 30-100 µM | Induced apoptosis in B-cell chronic lymphocytic leukaemia (B CLL) cells [2] |
The biological activities of Delphinidin-3-glucoside chloride are supported by the following key experimental findings:
| Activity | Experimental Model/Assay | Key Findings |
|---|---|---|
| ERβ Binding | Not specified in available data [1] [3] | Exerts phytoestrogen activity by binding to ERβ. |
| EGFR Inhibition | Isolated EGFR from A431 cells [3] | Potently inhibited tyrosine kinase activity of the EGFR. |
| Antitumor Effects | MDA-MB-231 xenografted athymic mice [2] | Inhibited tumor growth; downregulated HOTAIR via pAKT/IRF1 pathway. |
| Apoptosis Induction | B CLL cells [2] | Induced redox-sensitive caspase-3 activation. |
| Anti-inflammatory | Atherosclerosis rabbit model [1] | Down-regulated mRNA levels of IL-6, VCAM-1, and NF-κB. |
The following diagram illustrates the core estrogen signaling pathway and the specific role that a compound like Delphinidin-3-glucoside chloride plays upon binding to ERβ.
For researchers looking to validate or build upon these findings, the core methodologies from the cited studies are outlined below.
Delphinidin-3-glucoside chloride is a naturally occurring anthocyanin with a defined binding profile, primarily targeting ERβ and EGFR. Its multifaceted experimental support, from isolated enzyme assays to in vivo models, makes it a compound of significant interest for research in cancer and metabolic diseases.
The following table consolidates key experimental data from a 2016 study that validates the effects of Delphinidin-3-glucoside on breast carcinogenesis [1].
| Experimental Model | Treatment | Key Observations & Measurements | Implied Pathway Validation |
|---|---|---|---|
| Chronic Breast Carcinogenesis (MCF10A cells) | Carcinogens (NNK/B[a]P) vs. Carcinogens + Dp (co-treatment for 30 days) | ↓ Cancer-associated properties (growth factor dependence, anchorage-independent growth, aberrant wound-healing) [1] | Dp suppresses carcinogen-induced transformation |
| HOTAIR Expression (qRT-PCR) | Dp treatment on carcinogen-exposed MCF10A and breast cancer cells | ↓ HOTAIR level in a time-dependent manner during carcinogenesis; Dp downregulates HOTAIR [1] | Dp directly reduces HOTAIR lncRNA |
| In vivo Tumor Growth (MDA-MB-231 xenograft mice) | Dp administration (40 mg/kg/day, oral) | ↓ Tumor growth and ↓ HOTAIR level in vivo [1] | Dp's effect on HOTAIR and tumor growth is confirmed in a live model |
| Protein Analysis (Western Blot, ChIP-qPCR) | Dp treatment on breast cancer cells | ↓ pAkt (Akt inactivation); ↑ IRF1 expression; ↑ IRF1 binding to HOTAIR promoter [1] | Dp inhibits Akt, leading to upregulation and promoter binding of IRF1 |
| IRF1 Functional Validation (siRNA) | IRF1 siRNA transfection + Dp treatment | Significantly reduced Dp's cytotoxic effects and its impact on HOTAIR [1] | IRF1 is essential for Dp's downregulation of HOTAIR and anti-cancer effect |
For researchers looking to replicate or compare these findings, here are the detailed methodologies used in the key study [1].
The diagram below illustrates the signaling pathway validated by the experiments, showing how Delphinidin-3-glucoside leads to the suppression of HOTAIR.
The consolidated data strongly validates that Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating Akt, which leads to the upregulation and promoter binding of the transcription factor IRF1, resulting in the direct suppression of the oncogenic lncRNA HOTAIR [1].